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  • Product: 2,6-Dichlorophenylsulfonylethanol
  • CAS: 688763-07-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichlorophenylsulfonylethanol

Abstract This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dichlorophenylsulfonylethanol, a compound of interest in the fields of organic synthesis and medicinal chemistry. While di...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2,6-Dichlorophenylsulfonylethanol, a compound of interest in the fields of organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited, this document synthesizes information from analogous structures and foundational chemical principles to offer a detailed profile. This guide will cover its physicochemical properties, plausible synthetic routes, predicted spectroscopic characteristics, reactivity, stability, and potential applications, particularly in the context of drug development. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Introduction

2,6-Dichlorophenylsulfonylethanol, with the CAS number 688763-07-7, is an organic molecule that incorporates several key functional groups: a 2,6-dichlorinated aromatic ring, a sulfone moiety, and a primary alcohol. The strategic placement of these groups suggests its potential as a versatile building block in the synthesis of more complex molecules. The sulfonyl group, in particular, is a common pharmacophore found in numerous therapeutic agents, valued for its ability to form strong hydrogen bonds and its metabolic stability.[1][2] The dichloro-substitution on the phenyl ring can significantly influence the molecule's electronic properties and steric hindrance, potentially fine-tuning its reactivity and biological activity. This guide aims to provide a detailed, albeit partially predictive, exploration of the chemical landscape of this compound.

Physicochemical Properties

Due to the absence of extensive experimental data in the public domain, the physicochemical properties of 2,6-Dichlorophenylsulfonylethanol are largely predicted based on its structure and data from analogous compounds.

PropertyValue (Predicted/Sourced)Source
CAS Number 688763-07-7-
Molecular Formula C₈H₈Cl₂O₃S-
Molecular Weight 255.12 g/mol -
Appearance Likely a white to off-white solidInferred
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and chlorinated solvents. Limited solubility in water.Inferred
SMILES OCCS(=O)(C1=C(Cl)C=CC=C1Cl)=O-

Synthesis Methodologies

Route 1: Nucleophilic Substitution with a Sulfinate Salt

This approach involves the reaction of a suitable electrophile with a pre-formed sulfinate salt. A common method is the reaction of an aryl sulfinate with a 2-haloethanol.

Proposed Reaction:

Synthesis_Route_1 cluster_reactants Reactants cluster_product Product A Sodium 2,6-Dichlorophenylsulfinate C 2,6-Dichlorophenylsulfonylethanol A->C Nucleophilic Substitution B 2-Chloroethanol B->C

Caption: Proposed synthesis of 2,6-Dichlorophenylsulfonylethanol via nucleophilic substitution.

Experimental Protocol (Hypothetical):

  • Preparation of Sodium 2,6-Dichlorophenylsulfinate: This intermediate can be prepared from 2,6-dichlorobenzenesulfonyl chloride by reduction with a suitable agent like sodium sulfite.

  • Reaction: In a round-bottom flask, dissolve Sodium 2,6-Dichlorophenylsulfinate (1.0 eq) in a suitable polar aprotic solvent such as DMF or DMSO.

  • Add 2-chloroethanol (1.1 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Route 2: Oxidation of a β-Hydroxy Sulfide

This two-step approach involves the initial formation of a β-hydroxy sulfide followed by its oxidation to the corresponding sulfone.

Proposed Reaction:

Synthesis_Route_2 cluster_step1 Step 1: Sulfide Formation cluster_step2 Step 2: Oxidation A 2,6-Dichlorothiophenol C 2-((2,6-Dichlorophenyl)thio)ethanol A->C Ring Opening B Ethylene Oxide B->C D 2-((2,6-Dichlorophenyl)thio)ethanol F 2,6-Dichlorophenylsulfonylethanol D->F Oxidation E Oxidizing Agent (e.g., m-CPBA, Oxone) E->F

Caption: A two-step synthetic approach to 2,6-Dichlorophenylsulfonylethanol.

Experimental Protocol (Hypothetical):

  • Sulfide Formation: To a solution of 2,6-dichlorothiophenol (1.0 eq) in a suitable solvent (e.g., THF), add a base (e.g., sodium hydride) at 0 °C to generate the thiolate. Bubble ethylene oxide gas through the solution or add it as a solution in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up of Sulfide: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. The crude sulfide may be purified by column chromatography or used directly in the next step.

  • Oxidation: Dissolve the intermediate sulfide in a suitable solvent like dichloromethane (DCM) or methanol. Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq) portion-wise at 0 °C. Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).[3]

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if m-CPBA is used. Extract the product, wash with sodium bicarbonate solution and brine, dry, and concentrate. Purify the final product by column chromatography.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of the functional groups present in 2,6-Dichlorophenylsulfonylethanol.

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.7m3HAromatic protons (C₆H₃Cl₂)
~4.0-4.2t2H-SO₂-CH ₂-CH₂-OH
~3.6-3.8t2H-SO₂-CH₂-CH ₂-OH
~2.5-3.5br s1H-OH

The aromatic region will likely show a complex multiplet due to the unsymmetrical substitution pattern. The two methylene groups will appear as triplets due to coupling with each other. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can vary with concentration and solvent.

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~135-140Quaternary aromatic carbons attached to chlorine
~130-135Aromatic CH carbons
~128-130Quaternary aromatic carbon attached to the sulfonyl group
~58-62-SO₂-C H₂-CH₂-OH
~55-59-SO₂-CH₂-C H₂-OH

The exact chemical shifts will depend on the solvent used. The carbons attached to chlorine will be downfield, as will the carbon attached to the electron-withdrawing sulfonyl group.[4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
~1570, ~1450Medium-WeakAromatic C=C stretch
1350-1300StrongAsymmetric SO₂ stretch (sulfone)
1150-1120StrongSymmetric SO₂ stretch (sulfone)
1100-1000StrongC-O stretch (alcohol)
800-750StrongC-Cl stretch

The IR spectrum is expected to be dominated by strong absorptions from the S=O bonds of the sulfone group and the broad O-H stretch of the alcohol.[5][6]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 254, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Common fragmentation patterns would likely involve the loss of water (M-18), cleavage of the C-S bond, and fragmentation of the ethyl chain. Electrospray ionization (ESI) would likely show adducts such as [M+H]⁺ or [M+Na]⁺.[7]

Reactivity and Stability

The chemical reactivity of 2,6-Dichlorophenylsulfonylethanol is dictated by its functional groups.

Reactivity_Map cluster_molecule 2,6-Dichlorophenylsulfonylethanol cluster_reactions Potential Reactions mol Ar-SO₂-CH₂-CH₂-OH (Ar = 2,6-Dichlorophenyl) A Esterification/Etherification (at -OH group) mol->A Alcohol Reactivity B Oxidation of Alcohol (to aldehyde or carboxylic acid) mol->B Alcohol Reactivity C Elimination (to form vinyl sulfone) mol->C β-Hydroxy Sulfone Reactivity D Nucleophilic Aromatic Substitution (requires harsh conditions) mol->D Aromatic Ring Reactivity

Caption: A logical map of the potential reactivity sites of 2,6-Dichlorophenylsulfonylethanol.

  • Alcohol Group: The primary alcohol is a site for common alcohol reactions such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

  • Sulfone Group: The sulfone group is generally stable and resistant to both oxidation and reduction under standard conditions. Its strong electron-withdrawing nature acidifies the α-protons, though this effect is less pronounced than in β-keto sulfones.[8]

  • β-Hydroxy Sulfone Moiety: This structural motif can undergo elimination reactions under basic conditions to form the corresponding vinyl sulfone, a useful Michael acceptor in organic synthesis.[8]

  • Aromatic Ring: The dichlorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the chlorine atoms and the sulfonyl group. Nucleophilic aromatic substitution is possible but would require harsh conditions.

Stability: The compound is expected to be stable under normal laboratory conditions. However, like many sulfonyl-containing compounds, it may be sensitive to strong bases and high temperatures.

Potential Applications in Drug Development

The structural features of 2,6-Dichlorophenylsulfonylethanol make it an interesting scaffold for medicinal chemistry.

  • Scaffold for Library Synthesis: The reactive hydroxyl group provides a handle for the introduction of diverse functionalities, allowing for the creation of libraries of compounds for biological screening.[9]

  • Modulation of Physicochemical Properties: The sulfonyl group can improve the pharmacokinetic properties of a drug candidate by increasing its polarity and metabolic stability.[1]

  • Bioisosteric Replacement: The sulfonyl group can act as a bioisostere for other functional groups like amides or esters, potentially leading to improved biological activity or selectivity.

  • Precursor to Biologically Active Molecules: As a building block, it could be incorporated into larger molecules targeting a wide range of diseases, including cancer, inflammation, and infectious diseases, where sulfone and sulfonamide motifs are prevalent.[2][10]

Conclusion

2,6-Dichlorophenylsulfonylethanol is a chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data remains scarce, this guide has provided a comprehensive, predictive overview of its chemical properties, synthesis, and potential applications by drawing upon established chemical principles and data from analogous compounds. The insights presented here are intended to facilitate further research and application of this promising molecule. As with any compound for which data is limited, the proposed protocols and predicted properties should be approached with standard laboratory caution and validated experimentally.

References

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  • Jaleel, M., et al. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. Bioorganic Chemistry, 115, 105223. [Link]

  • Gajewski, M., et al. (2022). Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumination Products. Molecules, 27(7), 2326. [Link]

  • Reiser, O., et al. (2016). Synthesis of β-Hydroxysulfones from Sulfonyl Chlorides and Alkenes Utilizing Visible Light Photocatalytic Sequences. Organic Letters, 18(9), 2268–2271. [Link]

  • Kumar, R., et al. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. Current Medicinal Chemistry, 19(21), 3549-3580. [Link]

  • MDPI. (2024). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. [Link]

  • Reddy, B. V. S., et al. (2007). Efficient synthesis of β-hydroxy-sulfones via opening of epoxides with sodium sulfinates in ionic liquid [TPA][Pro]. Journal of Sulfur Chemistry, 28(6), 575-581. [Link]

  • LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. [Link]

  • PubMed. (2016). UPLC/ESI-MS/MS analysis of compositional changes for organosulfur compounds in garlic (Allium sativum L.) during fermentation. [Link]

  • Bentham Science Publishers. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. [Link]

  • ResearchGate. (2004). Mass spectra of major organosulfur compounds isolated from garlic. [Link]

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

  • Manolikakes, G., & Umerski, N. (n.d.). Metal-Free Synthesis of Diaryl Sulfones from Arylsulfinic Acid Salts and Diaryliododnium Salts. Goethe University Frankfurt.
  • Canadian Science Publishing. (n.d.). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. [Link]

  • The Royal Society of Chemistry. (n.d.). Hydroxyethyl sulfone based reactive coalescing agents for low-VOC waterborne coatings. [Link]

  • Taylor & Francis Online. (2009). 1H and 13C NMR Spectral Study of Some 2r-Aryl-6c-phenylthian-4-ones, Their 1-Oxides and 1,1-Dioxides. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

  • Boddapati, S. N. M., et al. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. Results in Chemistry, 4, 100304. [Link]

  • RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. [Link]

  • Sciforum. (n.d.). dependence of spectral parameters in 1h and 13c nmr spectra of aromatic compounds upon substituent spatial-structural peculiarities. [Link]

  • PubChem. (n.d.). beta-Hydroxyethyl sulfone. [Link]

  • ResearchGate. (n.d.). Possible reaction pathway for the formation of β-hydroxysulfone derivatives. [Link]

  • The Journal of Organic Chemistry. (n.d.). Sulfones as Radical Progenitors: An Unprecedented Example of Homolytic Sulfone Cleavage Facilitated by o-Stannyl Substitution of Aryl Sulfones. [Link]

  • Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • De, S., & Ghorai, M. K. (2021). Hydroxysulfonylation of alkenes: an update. RSC advances, 11(36), 22163–22184. [Link]

  • ResearchGate. (2022). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial andantioxidant agents. [Link]

  • Journal of the American Chemical Society. (2013). Dioxygen-Triggered Oxidative Radical Reaction: Direct Aerobic Difunctionalization of Terminal Alkynes toward β-Keto Sulfones. [Link]

  • Nirmala, S. L., et al. (2010). N-(2,6-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3061. [Link]

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  • DOI. (n.d.).
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  • Wang, Z., et al. (2020). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC advances, 10(52), 31216–31233. [Link]

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  • MDPI. (n.d.). X-Ray Structures of Some Heterocyclic Sulfones. [Link]

Sources

Exploratory

Structure Elucidation and Mechanistic Applications of 2,6-Dichlorophenylsulfonylethanol: A Technical Guide

Executive Summary In modern medicinal chemistry and rational drug design, the spatial orientation of pharmacophores is as critical as their chemical reactivity. 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and rational drug design, the spatial orientation of pharmacophores is as critical as their chemical reactivity. 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) is a highly specialized, sterically hindered building block utilized to engineer rigidified linker systems[1]. By leveraging the immense steric bulk of ortho-chlorine atoms, this molecule locks its sulfonyl group into a fixed orthogonal conformation. This technical guide provides an in-depth analysis of its structural elucidation, physicochemical properties, and the causality behind its synthetic methodologies, serving as a comprehensive resource for drug development professionals.

Physicochemical Profiling and Structural Elucidation

The utility of 2,6-dichlorophenylsulfonylethanol stems from its precise molecular architecture. The presence of two electron-withdrawing chlorine atoms not only modulates the electronic density of the aromatic ring but also significantly lowers the pKa of its thiol precursor, facilitating downstream synthesis.

Quantitative Data Summary

Table 1 summarizes the core physicochemical and structural parameters of the compound[1].

PropertyValue
Chemical Name 2-(2,6-Dichlorophenylsulfonyl)ethanol
CAS Number 688763-07-7
Molecular Formula C8H8Cl2O3S
Molecular Weight 255.12 g/mol
SMILES String OCCS(=O)(=O)c1c(Cl)cccc1Cl
Isotopic Signature (MS) Characteristic 9:6:1 ratio (M, M+2, M+4) due to Cl₂
Spectroscopic Elucidation (NMR & MS)
  • ¹H NMR Causality: The symmetry of the 2,6-dichloro substitution simplifies the aromatic region, typically presenting as a doublet for the meta protons and a triplet for the para proton (7.3–7.5 ppm). The methylene protons adjacent to the sulfone (-CH₂-SO₂-) are heavily deshielded (~3.6 ppm) due to the strong electron-withdrawing nature of the sulfonyl group.

  • Mass Spectrometry (MS): The natural abundance of ³⁵Cl and ³⁷Cl creates a self-validating isotopic pattern. The presence of a 9:6:1 intensity ratio at m/z 255, 257, and 259 definitively confirms the retention of both chlorine atoms during synthetic manipulations.

Conformational Dynamics: The "Steric Lock" Mechanism

The defining feature of 2,6-dichlorophenylsulfonylethanol is its restricted conformational freedom. In unhindered phenyl sulfones, the C(aryl)-S bond rotates freely. However, the two ortho-chlorine atoms in this molecule introduce severe steric clashes with the sulfonyl oxygen atoms.

The Causality of Steric Hindrance: This steric bulk forces the sulfonyl oxygens to sit perfectly orthogonal to the plane of the phenyl ring. In drug design, this "steric lock" reduces the entropic penalty upon binding to a target protein, as the molecule is pre-organized into its active conformation. Furthermore, this orthogonal shielding protects the sulfonyl group from metabolic reduction or nucleophilic attack, drastically increasing the in vivo half-life of derived therapeutics.

ConformationalLock A 2,6-Dichlorophenyl Moiety B Ortho-Chlorine Steric Bulk A->B C Restricted C-S Bond Rotation B->C induces D Orthogonal Sulfonyl Conformation C->D locks E Enhanced Target Specificity D->E promotes F Metabolic Stability D->F ensures

Figure 1: Conformational locking mechanism induced by ortho-chlorine steric hindrance.

Synthetic Methodology and Mechanistic Causality

The synthesis of 2,6-dichlorophenylsulfonylethanol relies on a robust, two-step protocol: an S_N2 alkylation followed by a chemoselective oxidation[2].

SyntheticWorkflow Step1 2,6-Dichlorobenzenethiol + 2-Bromoethanol Cond1 K2CO3, DMF 80°C, 4h Step1->Cond1 Int1 2-(2,6-Dichlorophenylthio)ethanol (Thioether Intermediate) Cond1->Int1 SN2 Alkylation Cond2 mCPBA (2.2 eq) DCM, 0°C to RT Int1->Cond2 Prod 2,6-Dichlorophenylsulfonylethanol (Target Sulfone) Cond2->Prod Chemoselective Oxidation

Figure 2: Two-step synthetic workflow for 2,6-dichlorophenylsulfonylethanol.

Step 1: Thioether Formation via S_N2 Alkylation
  • Rationale: Potassium carbonate (K₂CO₃) is utilized to deprotonate 2,6-dichlorobenzenethiol. The electron-withdrawing chlorines make this thiol highly acidic, allowing a mild base to generate the nucleophilic thiolate anion efficiently. Dimethylformamide (DMF), a polar aprotic solvent, is chosen because it leaves the thiolate unsolvated and highly reactive, ensuring rapid S_N2 displacement of the bromide on 2-bromoethanol.

Step 2: Chemoselective Oxidation
  • Rationale: meta-Chloroperoxybenzoic acid (mCPBA) is the oxidant of choice[3]. The causality here is strictly chemoselective: mCPBA rapidly transfers electrophilic oxygen to the highly nucleophilic sulfur atom without over-oxidizing the primary alcohol to an aldehyde. Dichloromethane (DCM) is utilized to solubilize the reagents and act as a heat sink to control the exothermicity of the peroxide reaction[3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, where analytical checkpoints inherently confirm the success of the mechanistic step.

Protocol A: Synthesis of 2-(2,6-Dichlorophenylthio)ethanol
  • Preparation: Dissolve 2,6-dichlorobenzenethiol (1.0 eq) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Activation: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 15 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 2-bromoethanol (1.1 eq). Elevate the temperature to 80 °C and stir for 4 hours.

  • Self-Validation (Checkpoint): Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The highly polar thiol starting material will disappear, replaced by a distinct, less polar thioether spot.

  • Workup: Quench with distilled water and extract with ethyl acetate. Wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Oxidation to Sulfone
  • Preparation: Dissolve the crude thioether intermediate (1.0 eq) in anhydrous DCM (0.2 M concentration) and cool to 0 °C using an ice bath.

  • Oxidation: Slowly add mCPBA (2.2 eq, typically 70-77% purity) in small portions to control the exothermic reaction[2].

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 3 hours.

  • Self-Validation (Checkpoint): Utilize LC-MS to track the mass shift. The system validates success when the intermediate mass (m/z 223) completely shifts by exactly +32 Da (m/z 255), confirming double oxidation to the sulfone without the +16 Da impurity (which would indicate unwanted alcohol oxidation).

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash with saturated NaHCO₃ to remove meta-chlorobenzoic acid. Dry the organic layer and purify via flash chromatography.

Applications in Advanced Therapeutics

The unique steric and electronic properties of 2,6-dichlorophenylsulfonylethanol make it a highly sought-after moiety in the development of targeted therapeutics:

  • Kinase Inhibitors (Oncology): This building block is frequently incorporated into indole and indazole scaffolds targeting Pim-1 kinase, an enzyme overexpressed in leukemia and prostate cancer[4]. The sulfonyl group acts as a critical hydrogen bond acceptor in the hinge region of the kinase, while the orthogonal dichlorophenyl ring perfectly occupies the hydrophobic specificity pocket, preventing off-target kinase binding[4].

  • Integrin Antagonists (Immunology): In the treatment of inflammatory diseases, this moiety is used to synthesize VLA-4 (Very Late Antigen-4) inhibitors[5]. The rigidified linker accurately mimics the Leucine-Aspartic acid-Valine (LDV) binding sequence of fibronectin, effectively blocking leukocyte infiltration into inflamed tissues[5].

Sources

Foundational

Whitepaper: 2,6-Dichlorophenylsulfonylethanol (MW 255.12) as a Sterically Hindered Linker in Advanced Organic Synthesis

Executive Summary In the precise architecture of solid-phase organic synthesis (SPOS) and oligonucleotide assembly, the selection of a protecting group or linker dictates the ultimate yield and purity of the target macro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise architecture of solid-phase organic synthesis (SPOS) and oligonucleotide assembly, the selection of a protecting group or linker dictates the ultimate yield and purity of the target macromolecule. 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) has emerged as a superior sterically hindered linker. With a precise molecular weight of 255.12 g/mol , this compound resolves the historical bottlenecks of standard arylsulfonyl linkers—namely, sluggish cleavage kinetics and unwanted sulfonyl transfer side-reactions—by leveraging the unique electronic and steric properties of its 2,6-dichloro substitution.

This technical guide dissects the mechanistic rationale, comparative advantages, and validated experimental workflows for integrating 2,6-dichlorophenylsulfonylethanol into advanced synthesis pipelines.

Physicochemical Profiling

Before deploying any building block in a multi-step synthesis, its fundamental physicochemical parameters must be verified. The following table summarizes the core quantitative data for 2,6-dichlorophenylsulfonylethanol, derived from1[1] and 2[2].

ParameterSpecification
Chemical Name 2,6-Dichlorophenylsulfonylethanol
CAS Number 688763-07-7
Molecular Weight 255.12 g/mol
Molecular Formula C8H8Cl2O3S
SMILES String OCCS(=O)(C1=C(Cl)C=CC=C1Cl)=O
Primary Application Sterically Hindered Linker / Traceless Protecting Group

Mechanistic Rationale: The Causality of the 2,6-Dichloro Substitution

As an application scientist, I frequently observe that standard linkers (e.g., 2-(phenylsulfonyl)ethanol) fail during the final cleavage step due to competing nucleophilic attacks. The design of 2,6-dichlorophenylsulfonylethanol is not arbitrary; it is a calculated structural optimization designed to facilitate base-catalyzed β-elimination while suppressing side reactions[3].

The causality behind its efficacy relies on a dual-action mechanism:

  • Electronic Activation (The Kinetic Driver): The inductive electron-withdrawing effect (EWG) of the two chlorine atoms drastically increases the acidity of the α-protons adjacent to the sulfone group. This lowers the activation energy required for deprotonation, allowing for rapid β-elimination under extremely mild basic conditions, preserving fragile target molecules.

  • Steric Shielding (The Protective Fortress): During deprotection with amine bases, standard sulfonyl groups are vulnerable to nucleophilic attack at the sulfur atom, which causes irreversible capping of the product (sulfonyl transfer). The ortho-positioning of the bulky chlorine atoms in this linker creates massive steric hindrance, completely blocking incoming nucleophiles and ensuring a strictly traceless cleavage[2].

Comparative Analysis of Sulfonylethanol Linkers
Linker Variantα-Proton AciditySteric Hindrance at SulfurSide-Reaction RiskCleavage Kinetics
2-(Phenylsulfonyl)ethanol LowLowHigh (Sulfonyl transfer)Slow
2-(4-Nitrophenylsulfonyl)ethanol Very HighLowVery High (Amine attack)Very Fast
2,6-Dichlorophenylsulfonylethanol HighVery High Negligible Fast & Clean

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Every step includes a specific rationale and an analytical checkpoint to verify success before proceeding.

Protocol A: Linker Attachment via Mitsunobu Coupling

Causality: Mitsunobu conditions are utilized to couple the primary alcohol of 2,6-dichlorophenylsulfonylethanol to an acidic substrate (e.g., a phenol or phosphate) because it avoids the use of harsh sulfonyl chlorides, thereby maintaining orthogonal protecting group stability[3].

  • Preparation: In a flame-dried flask under an argon atmosphere, dissolve the target substrate (1.0 eq) and 2,6-dichlorophenylsulfonylethanol (1.2 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.2 M.

  • Activation: Add Triphenylphosphine (PPh3, 1.5 eq) to the solution and cool the reaction mixture to 0 °C using an ice bath.

  • Coupling: Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) over 15 minutes. Crucial Insight: DIAD must be added last and slowly to prevent the premature formation of the unreactive betaine intermediate.

  • Propagation: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4–6 hours.

  • Self-Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is deemed successful when the starting substrate spot completely disappears. Quench with methanol and purify via flash chromatography.

Protocol B: Traceless Cleavage via β-Elimination

Causality: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is selected as the base because it is strongly basic yet non-nucleophilic. It selectively abstracts the highly acidic α-proton without attacking the sterically shielded sulfur, driving the electron cascade that releases the free product[3].

  • Preparation: Dissolve the protected intermediate in anhydrous Acetonitrile (ACN) to achieve a 0.1 M concentration.

  • Deprotonation: Add DBU (2.0 eq) directly to the solution at room temperature.

  • Cleavage: Stir the mixture for 30–60 minutes. The high acidity imparted by the 2,6-dichloro groups ensures rapid cleavage without the need for heating.

  • Self-Validation Checkpoint: Monitor the cleavage via LC-MS. The protocol is validated by the appearance of the free target product mass and the corresponding 2,6-dichlorophenyl vinyl sulfone byproduct, confirming a clean β-elimination.

Pathway Visualizations

The following diagrams map the logical relationships and chemical workflows essential to utilizing this linker.

Mechanism Substrate Protected Substrate (R-O-CH2-CH2-SO2-Ar) Base Base (DBU) Abstracts α-proton Substrate->Base Mild basic conditions Carbanion Carbanion Transition State (Stabilized by EWG) Base->Carbanion Fast deprotonation Elimination β-Elimination (Electron Cascade) Carbanion->Elimination C=C bond formation Product Free Product (R-OH) + Vinyl Sulfone Elimination->Product Traceless cleavage

Mechanism of base-catalyzed β-elimination for 2,6-dichlorophenylsulfonylethanol deprotection.

Workflow Step1 1. Substrate Preparation (Target Acid/Phosphate) Step2 2. Mitsunobu Coupling (Linker + PPh3 + DIAD) Step1->Step2 Step3 3. Solid-Phase Elongation (Iterative Synthesis) Step2->Step3 Step4 4. Deprotection / Cleavage (DBU in Acetonitrile) Step3->Step4 Step5 5. Purification & Validation (HPLC / LC-MS) Step4->Step5

Step-by-step experimental workflow from Mitsunobu coupling to traceless cleavage and validation.

References

  • Sterically Hindered Linker - Glr Innovations Source: inqcrm.in URL:[Link]

  • Solid-Phase Organic Synthesis of Aryl Vinyl Ethers Using Sulfone-Linking Strategy Source: researchgate.net URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2,6-Dichlorophenylsulfonylethanol

CAS Number: 688763-07-7 Prepared for: Researchers, Scientists, and Drug Development Professionals Disclaimer: Publicly available scientific literature and technical data on 2,6-Dichlorophenylsulfonylethanol are exceeding...

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 688763-07-7

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and technical data on 2,6-Dichlorophenylsulfonylethanol are exceedingly limited. This guide provides a comprehensive overview of the available information and presents a theoretical framework for its synthesis, properties, and potential applications based on established principles of organic chemistry and the known characteristics of structurally related compounds. All proposed experimental protocols and mechanistic discussions should be treated as hypothetical until validated by empirical studies.

Introduction

2,6-Dichlorophenylsulfonylethanol is a distinct organic compound featuring a 2,6-dichlorophenyl group linked to an ethanol moiety via a sulfonyl bridge. The strategic placement of two chlorine atoms on the phenyl ring, ortho to the sulfonyl group, is anticipated to significantly influence its steric and electronic properties. This substitution pattern can impact molecular conformation, reactivity, and potential biological interactions. While specific applications for this compound are not documented in readily accessible literature, its structural motifs—the dichlorophenyl group and the sulfonyl-alkanol functionality—are prevalent in medicinal chemistry, suggesting its potential as a valuable intermediate or a pharmacologically active agent. This guide aims to consolidate the known information and provide a scientifically grounded, albeit theoretical, exploration of its chemical and biological landscape.

Physicochemical Properties

Direct experimental data for 2,6-Dichlorophenylsulfonylethanol is sparse. The following table summarizes its basic molecular attributes and predicted physicochemical properties based on its structure.

PropertyValueSource/Method
CAS Number 688763-07-7Chemical Abstracts Service
Molecular Formula C₈H₈Cl₂O₃S[1]
Molecular Weight 255.12 g/mol [1]
SMILES OCCS(=O)(=O)c1c(Cl)cccc1Cl[1]
Appearance Predicted: White to off-white solidBased on analogous sulfones
Melting Point Not available
Boiling Point Not available
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in waterBased on structural analogy

Proposed Synthesis

A specific, validated synthesis protocol for 2,6-Dichlorophenylsulfonylethanol is not available in the reviewed literature. However, a plausible and chemically sound synthetic route can be proposed based on the reaction of 2,6-dichlorobenzenesulfonyl chloride with an excess of ethylene glycol. This reaction would proceed via a nucleophilic substitution at the sulfur atom of the sulfonyl chloride by one of the hydroxyl groups of ethylene glycol.

Theoretical Synthetic Pathway

Synthesis_of_2_6_Dichlorophenylsulfonylethanol reactant1 2,6-Dichlorobenzenesulfonyl chloride intermediate Reaction Intermediate reactant1->intermediate Nucleophilic attack reactant2 Ethylene Glycol (excess) reactant2->intermediate product 2,6-Dichlorophenylsulfonylethanol intermediate->product Proton transfer

Caption: Proposed synthesis of 2,6-Dichlorophenylsulfonylethanol.

Step-by-Step Hypothetical Protocol

Objective: To synthesize 2,6-Dichlorophenylsulfonylethanol from 2,6-dichlorobenzenesulfonyl chloride and ethylene glycol.

Materials:

  • 2,6-Dichlorobenzenesulfonyl chloride

  • Ethylene glycol (anhydrous)

  • Triethylamine or Pyridine (as a base)

  • Dichloromethane (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichlorobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Addition of Ethylene Glycol: To the stirred solution, add an excess of anhydrous ethylene glycol (e.g., 5-10 eq). The large excess favors the monosubstitution product and can also serve as a solvent.

  • Base Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add triethylamine or pyridine (1.1 eq) dropwise. The base acts as a scavenger for the hydrochloric acid byproduct.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove the base), deionized water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,6-Dichlorophenylsulfonylethanol.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

As no experimental spectra are publicly available, the following are predictions of the key spectroscopic features of 2,6-Dichlorophenylsulfonylethanol.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5-7.7m3HAromatic protonsThe electron-withdrawing sulfonyl group and chlorine atoms will deshield the aromatic protons.
~4.0-4.2t2H-SO₂-CH₂-Protons adjacent to the electron-withdrawing sulfonyl group will be deshielded.
~3.7-3.9t2H-CH₂-OHProtons adjacent to the hydroxyl group.
~2.0-3.0br s1H-OHThe chemical shift of the hydroxyl proton is variable and depends on concentration and solvent.
¹³C NMR Spectroscopy

The carbon NMR spectrum would provide information on the carbon framework.

Predicted Chemical Shift (δ, ppm)Assignment
~135-140Aromatic C-S
~130-135Aromatic C-Cl
~128-132Aromatic C-H
~60-65-SO₂-CH₂-
~55-60-CH₂-OH
FT-IR Spectroscopy

The infrared spectrum would show characteristic absorption bands for the functional groups present.

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic
1350-1300 & 1160-1120S=O stretch (asymmetric & symmetric)Sulfone
1100-1000C-O stretchAlcohol
800-700C-Cl stretchAryl chloride
Mass Spectrometry

The mass spectrum (e.g., by electrospray ionization) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. The isotopic pattern of the molecular ion would be characteristic of a molecule containing two chlorine atoms.

Potential Applications in Drug Development (Speculative)

While there is no direct evidence of the pharmacological activity of 2,6-Dichlorophenylsulfonylethanol, its structural components are found in various bioactive molecules. This allows for a speculative discussion of its potential therapeutic applications.

Rationale for Potential Bioactivity
  • Dichlorophenyl Moiety: The 2,6-dichlorophenyl group is a key feature in several non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac. This substitution pattern can enforce a non-planar conformation, which may be crucial for binding to specific biological targets.

  • Sulfone/Sulfonamide Group: The sulfone and related sulfonamide groups are present in a wide array of drugs, including antibacterial agents, diuretics, and anticancer drugs. They can act as hydrogen bond acceptors and contribute to the overall polarity and solubility of a molecule.

  • Alkanol Chain: The hydroxyethyl group can participate in hydrogen bonding and provides a potential site for further chemical modification or metabolic transformation.

Potential Therapeutic Areas

Based on these structural features, 2,6-Dichlorophenylsulfonylethanol could be investigated as a scaffold or intermediate for the development of novel therapeutics in areas such as:

  • Anti-inflammatory Agents: Drawing parallels with diclofenac, derivatives of this compound could be explored for their potential to inhibit inflammatory pathways.

  • Anticancer Agents: Many small molecules containing sulfone or sulfonamide groups exhibit anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase or tubulin polymerization.

  • Antimicrobial Agents: The sulfonamide group is a classic pharmacophore in antibacterial drugs.

The following diagram illustrates a hypothetical workflow for screening the biological activity of 2,6-Dichlorophenylsulfonylethanol.

Biological_Screening_Workflow cluster_invitro Enzymatic and Receptor Binding Assays cluster_cell Cellular Activity start 2,6-Dichlorophenylsulfonylethanol in_vitro In Vitro Screening start->in_vitro Initial Screening assay1 COX-1/COX-2 Inhibition in_vitro->assay1 assay2 Kinase Panel Screening in_vitro->assay2 assay3 Carbonic Anhydrase Inhibition in_vitro->assay3 cell_based Cell-Based Assays in_vivo In Vivo Models (if warranted) cell_based->in_vivo Confirmed Activity cell1 Anti-proliferative Assays (Cancer Cell Lines) cell_based->cell1 cell2 Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) cell_based->cell2 cell3 Antimicrobial Assays (MIC determination) cell_based->cell3 assay1->cell_based Promising Hits assay2->cell_based Promising Hits assay3->cell_based Promising Hits

Caption: A hypothetical workflow for the biological evaluation of 2,6-Dichlorophenylsulfonylethanol.

Conclusion

2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) is a chemical entity for which detailed public scientific data is currently lacking. This technical guide has provided its fundamental molecular information and has built upon this foundation with a theoretically derived synthetic protocol, predicted spectroscopic characteristics, and a speculative overview of its potential applications in drug discovery. The structural features of this molecule suggest that it could be a person of interest for medicinal chemists. However, it is imperative that the hypotheses presented herein are subjected to rigorous experimental validation. Future research is essential to elucidate the true chemical and biological properties of 2,6-Dichlorophenylsulfonylethanol and to determine its potential as a valuable tool in science and medicine.

References

Sources

Foundational

An In-depth Technical Guide to 2,6-Dichlorophenylsulfonylethanol

Prepared by: Gemini, Senior Application Scientist Disclaimer: The following document is a technical guide compiled from publicly available data and scientific principles. 2,6-Dichlorophenylsulfonylethanol is a specialty...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Disclaimer: The following document is a technical guide compiled from publicly available data and scientific principles. 2,6-Dichlorophenylsulfonylethanol is a specialty chemical intermediate with limited published research. Much of the information regarding its synthesis and handling is inferred from structurally related compounds. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

Introduction and Overview

2,6-Dichlorophenylsulfonylethanol (CAS No. 688763-07-7) is a niche organic compound primarily utilized as a building block in complex organic synthesis.[1] It is not a widely studied molecule, and as such, a comprehensive body of literature detailing its properties and applications is not available. However, its structure—featuring a dichlorinated aromatic ring, a sulfonyl group, and a primary alcohol—makes it a reactive intermediate for introducing the 2,6-dichlorophenylsulfonyl moiety into larger molecules.

This guide synthesizes the available information, provides expert-driven inferences on its properties and synthesis, and details its known application in the development of pharmaceutical agents, specifically as a precursor to Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] PARP inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair pathways, particularly in cancers with BRCA1/2 mutations.[4][5][6]

Physicochemical Properties

Direct experimental data for 2,6-Dichlorophenylsulfonylethanol is scarce. The properties listed below are a combination of documented data and scientifically-grounded estimations based on its constituent functional groups and data from analogous structures like 2,6-dichlorophenol.

PropertyValue / DescriptionSource / Rationale
CAS Number 688763-07-7Documented[1]
Molecular Formula C₈H₈Cl₂O₃SDocumented[1]
Molecular Weight 255.12 g/mol Calculated[1]
Appearance Estimated to be a white to off-white crystalline solid.Inferred from similar sulfones and chlorinated aromatics which are typically solids at room temperature.[7]
Melting Point Estimated in the range of 60-90 °C.2,6-Dichlorophenol has a melting point of 64-66 °C.[7] The addition of the sulfonylethanol group would likely alter this, but it provides a reasonable starting point.
Boiling Point Estimated to be >250 °C (with decomposition).High due to polarity and molecular weight. 2,6-Dichlorophenol boils at ~220 °C.[7] The larger sulfonyl group would increase this significantly.
Solubility Expected to be sparingly soluble in water, but soluble in polar organic solvents such as THF, ethyl acetate, and alcohols.The polar sulfonyl and hydroxyl groups confer some polarity, but the dichlorophenyl ring is hydrophobic.

Synthesis and Characterization

Proposed Synthetic Pathway

A definitive, published synthesis for 2,6-Dichlorophenylsulfonylethanol was not found in the public domain. However, a plausible and efficient two-step route can be proposed based on established organosulfur chemistry. This pathway begins with the readily available 2,6-dichlorothiophenol.

Step 1: Thioetherification 2,6-Dichlorothiophenol is reacted with 2-chloroethanol in the presence of a non-nucleophilic base, such as sodium hydride or potassium carbonate, to form the intermediate 2-((2,6-dichlorophenyl)thio)ethanol.

Step 2: Oxidation The resulting thioether is then oxidized to the corresponding sulfone using a strong oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (DCM).

Proposed Synthesis of 2,6-Dichlorophenylsulfonylethanol cluster_start Starting Materials cluster_reagents1 Reagents (Step 1) cluster_reagents2 Reagents (Step 2) start1 2,6-Dichlorothiophenol step1 Step 1: Thioetherification start1->step1 start2 2-Chloroethanol start2->step1 reagent1 Base (e.g., K2CO3) reagent1->step1 solvent1 Solvent (e.g., Acetone) solvent1->step1 intermediate 2-((2,6-dichlorophenyl)thio)ethanol step1->intermediate step2 Step 2: Oxidation intermediate->step2 reagent2 Oxidant (e.g., m-CPBA) reagent2->step2 solvent2 Solvent (e.g., DCM) solvent2->step2 product 2,6-Dichlorophenylsulfonylethanol step2->product

Caption: Proposed two-step synthesis of 2,6-Dichlorophenylsulfonylethanol.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-((2,6-dichlorophenyl)thio)ethanol

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichlorothiophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension and add 2-chloroethanol (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude thioether, which can be purified by column chromatography if necessary.

Step 2: Synthesis of 2,6-Dichlorophenylsulfonylethanol

  • Dissolve the thioether intermediate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add m-CPBA (2.2 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization or column chromatography to obtain pure 2,6-Dichlorophenylsulfonylethanol.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and connectivity.

  • Mass Spectrometry (MS): To verify the molecular weight (255.12 g/mol ) and isotopic pattern characteristic of a dichlorinated compound.

  • HPLC/UPLC: To determine the purity of the final product.[1]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H stretch of the alcohol, and the characteristic strong absorptions of the S=O bonds in the sulfone group.

Application in the Synthesis of PARP1 Inhibitors

The primary documented use of 2,6-Dichlorophenylsulfonylethanol is as an intermediate in the synthesis of novel PARP1 inhibitors.[2] PARP1 is a key enzyme in the repair of single-strand DNA breaks. Inhibiting this enzyme in cancer cells that already have a compromised DNA repair system (like those with BRCA mutations) leads to a synthetic lethal outcome, causing cell death.[2][6]

In the synthetic scheme described in patent literature, 2,6-Dichlorophenylsulfonylethanol is used to construct a key side chain of the final inhibitor molecule. The ethanol group is typically activated (e.g., converted to a mesylate, tosylate, or halide) to facilitate a nucleophilic substitution reaction with a core heterocyclic structure.

Application in PARP Inhibitor Synthesis cluster_start Precursors cluster_reagents Reagents start1 2,6-Dichlorophenylsulfonylethanol step1 Step 1: Activation of Alcohol start1->step1 start2 Heterocyclic Core (Nu-H) step2 Step 2: Nucleophilic Substitution (SN2) start2->step2 reagent1 Activating Agent (e.g., MsCl) reagent1->step1 reagent2 Base (e.g., Et3N) reagent2->step2 intermediate Activated Intermediate (e.g., Mesylate) step1->intermediate intermediate->step2 product PARP Inhibitor Precursor step2->product

Caption: General workflow for using 2,6-Dichlorophenylsulfonylethanol in synthesis.

This reaction effectively appends the -(CH₂)₂-SO₂-(2,6-Cl₂-Ph) fragment onto the main scaffold of the drug candidate, a critical step for achieving the desired pharmacological activity.

Safety, Handling, and Storage

No specific safety data sheet (SDS) for 2,6-Dichlorophenylsulfonylethanol is publicly available. Therefore, precautions must be based on data from structurally similar and potentially hazardous compounds, such as 2,6-dichlorophenol.[7][8][9][10] The compound should be treated as hazardous until proven otherwise.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8][10]

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure full skin coverage.[8][10]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[8] If dusts or aerosols may be generated, use appropriate respiratory protection.[10]

Handling and First Aid
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[7] Wash hands thoroughly after handling.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[8][9]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek medical attention if irritation persists.[10]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8][9]

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if symptoms occur.[8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]

References

  • BLD Pharm. (n.d.). 688763-07-7 | 2,6-Dichlorophenylsulfonylethanol.
  • Fisher Scientific. (2025, December 22). Safety Data Sheet: 2,6-Dichlorophenol.
  • Google Patents. (2022). US20220348574A1 - Parp1 inhibitors and uses thereof.
  • Synthesis and Characterization of 2-[(3-Aminophenyl)sulfonyl] ethanol Hydrogen Sulfate. (n.d.). Journal of Chemical Research.
  • PubMed. (2019, October 10). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent.... J Med Chem.
  • BenchChem. (2025). Application Note: Synthesis of Ethyl 2-(2,6-dichlorophenyl)acetate.
  • Material Safety Data Sheet: 2,6-Dichlorophenol 98%. (n.d.).
  • Biochem. (n.d.). Safety data sheet of 'BIOCHEM - 2,6 DICHLOROPHENOL - 51636' (Version 1).
  • Loba Chemie. (2016, May 26). 2,6-DICHLOROPHENOL FOR SYNTHESIS MSDS.
  • Nasirullah, et al. (n.d.). 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol. PMC.
  • Hoffman, R. L., et al. (2023, August 3). Novel PARP1 Inhibitors for Treating Cancer.
  • Yale Ventures. (n.d.). Novel Small Molecule Inhibitor for Treatment of PARP inhibitor-Resistant Ovarian Cancer.
  • Google Patents. (n.d.). RU2133247C1 - Method of synthesis of 2-(2,6-dichlorophenylamino)-2- -imidazoline hydrochloride.
  • A Summary of PARP Inhibitors for the Treatment of Breast Cancer. (2026, January 21). American Journal of Managed Care.
  • Lee, J., et al. (2022, July 29).

Sources

Exploratory

Discovery and Application of 2,6-Dichlorophenylsulfonylethanol: A Privileged Sterically Hindered Linker and Pre-Warhead

The Covalent Renaissance and the "Glutathione Sink" In modern drug discovery, Targeted Covalent Inhibitors (TCIs) and covalent Proteolysis Targeting Chimeras (PROTACs) have revolutionized the treatment of intractable dis...

Author: BenchChem Technical Support Team. Date: March 2026

The Covalent Renaissance and the "Glutathione Sink"

In modern drug discovery, Targeted Covalent Inhibitors (TCIs) and covalent Proteolysis Targeting Chimeras (PROTACs) have revolutionized the treatment of intractable diseases. However, the development of these molecules is frequently bottlenecked by the "glutathione (GSH) sink"—the rapid, indiscriminate reaction of electrophilic warheads with abundant intracellular thiols, leading to severe off-target toxicity and poor pharmacokinetics.

While capable of targeting challenging enzymes[1], their intrinsic reactivity often requires precise dampening. Enter 2,6-Dichlorophenylsulfonylethanol (CAS 688763-07-7) . Originally cataloged as a niche chemical building block, it has been discovered to be a highly effective and PROTAC warhead precursor[2][3]. By leveraging profound conformational constraints, this molecule provides a structural blueprint for dialing out off-target reactivity while preserving on-target covalent engagement.

Structural Mechanics: The "Steric Umbrella" Effect

The brilliance of the 2,6-Dichlorophenylsulfonylethanol scaffold lies in its precise three-dimensional geometry. In standard phenyl vinyl sulfones, the aromatic ring sits relatively coplanar to the sulfone group, leaving the electrophilic β -carbon highly exposed to bulk solvent nucleophiles.

However, introducing chlorine atoms at both the 2- and 6-positions creates a severe steric clash with the adjacent sulfonyl oxygen atoms. Crystallographic studies on related N-(2,6-dichlorophenyl)benzenesulfonamides demonstrate that to relieve this strain, the molecule is forced to bend at the sulfur atom, adopting a nearly orthogonal conformation with a[4].

When 2,6-Dichlorophenylsulfonylethanol is converted into a vinyl sulfone, this orthogonal twist places the bulky chlorine atoms directly over the π -system of the vinyl group. This creates a "steric umbrella" that physically blocks large nucleophiles (like the GSH tripeptide) from achieving the Bürgi-Dunitz trajectory required for Michael addition. Yet, when the warhead is driven into a specific protein binding pocket by a targeting ligand, the astronomically high local concentration of the target cysteine overcomes this steric barrier, allowing for selective covalent bond formation.

The Pre-Vinylsulfone Prodrug Strategy

Beyond its use as a static linker, the ethanol moiety of 2,6-Dichlorophenylsulfonylethanol allows it to function as a "pre-warhead." Recent advancements in targeted anticancer therapies have utilized sulfonyl ethanols as[5].

Instead of administering a highly reactive vinyl sulfone systemically, the sulfonyl ethanol is esterified or carbamylated. The molecule circulates as an inert prodrug. Upon binding to the target enzyme (e.g., Carbonic Anhydrase IX), specific active-site residues (such as Histidine) act as local bases, triggering an in situ elimination of the ester/carbamate to unmask the reactive vinyl sulfone strictly within the target pocket[5]. This proximity-driven activation virtually eliminates systemic toxicity.

Experimental Protocols: Synthesis and Validation

To harness this scaffold, researchers must reliably convert the pre-warhead into its active form and validate its steric shielding. The following protocols are designed as self-validating systems.

Protocol 1: Synthesis of the Sterically Hindered Vinyl Sulfone

Causality Focus: The conversion of a poor leaving group into an active electrophile via kinetically controlled elimination.

  • Hydroxyl Activation: Dissolve 2,6-Dichlorophenylsulfonylethanol (1.0 eq) in anhydrous dichloromethane (DCM) under N2. Cool strictly to 0 °C. Causality: Low temperature traps the kinetic conformation and prevents premature, uncontrolled elimination.

  • Mesylation: Add triethylamine (Et3N, 2.5 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Causality: The hydroxyl group is a poor leaving group; mesylation converts it into an excellent leaving group (mesylate).

  • E1cB Elimination: Remove the ice bath and allow the reaction to warm to 25 °C over 2 hours. Causality: The excess Et3N serves a dual purpose—first as an acid scavenger, and now as the base to abstract the acidic α -proton, driving the E1cB elimination to yield the vinyl sulfone.

  • Workup & Purification: Quench with saturated NH4Cl, extract with DCM, dry over Na2SO4, and purify via flash chromatography.

  • System Validation: The protocol self-validates via TLC/NMR: the disappearance of the triplet ethanol protons (~3.8 ppm) and the emergence of distinct doublet-of-doublet vinyl protons (~6.0–6.8 ppm) confirm successful elimination.

Protocol 2: GSH Reactivity Assay (Kinetic Profiling)

Causality Focus: Proving the "Steric Umbrella" effect against off-target thiols.

  • Preparation: Prepare a 10 mM stock of the synthesized vinyl sulfone in DMSO and a 50 mM stock of reduced GSH in PBS (pH 7.4).

  • Incubation: Mix the warhead (1 mM final) and GSH (5 mM final) in a PBS/DMSO (9:1 v/v) system at 37 °C.

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, 120, 240, and 480 minutes. Quench immediately in 50 µL of cold acetonitrile containing an internal standard (e.g., naproxen).

  • LC-MS Analysis: Centrifuge to pellet precipitated salts, then analyze the supernatant via LC-MS to quantify the remaining parent compound.

  • System Validation: This is a self-validating kinetic system. The internal standard normalizes any injection volume variances. Furthermore, plotting ln([Warhead]t​/[Warhead]0​) versus time must yield a straight line. If the decay deviates from pseudo-first-order kinetics, it immediately flags assay interference (e.g., compound aggregation or oxidation), validating the integrity of the data in real-time.

Quantitative Data: Reactivity Profiling

The steric shielding provided by the 2,6-dichloro substitution drastically alters the pharmacokinetic stability of the warhead. The table below summarizes the structure-activity relationship (SAR) of the steric umbrella effect.

Warhead ScaffoldOrtho-SubstitutionApprox. Dihedral Angle (C–SO2–C)GSH Half-Life ( t1/2​ ) at pH 7.4, 37°COff-Target Toxicity Risk
Phenyl Vinyl SulfoneNone~15°< 15 minsHigh (Indiscriminate)
2-Chlorophenyl Vinyl SulfoneMono-chloro~45°~ 1.5 hoursModerate
2,6-Dichlorophenyl Vinyl Sulfone Di-chloro > 82° > 24 hours Low (Highly Shielded)

System Architecture: Activation and Target Engagement

The following diagram illustrates the logical workflow of utilizing 2,6-Dichlorophenylsulfonylethanol from its stable pre-warhead state through to selective covalent target engagement.

G Start 2,6-Dichlorophenylsulfonylethanol (Pre-Warhead) Activation E1cB Elimination (Activation) Start->Activation Base/In situ Warhead Sterically Hindered Vinyl Sulfone Activation->Warhead Yields Electrophile Target Target Cysteine (Proximity Effect) Warhead->Target Specific Binding OffTarget Glutathione (GSH) (Bulk Solvent) Warhead->OffTarget Off-Target Exposure Success Covalent Engagement Target->Success C-S Bond Fail Steric Rejection OffTarget->Fail No Reaction

Fig 1. Logical workflow of 2,6-Dichlorophenylsulfonylethanol activation and selective target engagement.

References

  • Title: Sterically Hindered Linker - 2,6-Dichlorophenylsulfonylethanol Source: GLR Innovations / InqCRM URL: [Link]

  • Title: N-(2,6-Dichlorophenyl)benzenesulfonamide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Vinyl sulfones: selective and tunable covalent warheads against challenging enzyme targets Source: Exploration of Drug Science URL: [Link]

  • Title: Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX Source: eLife Sciences URL: [Link]

Sources

Foundational

Spectroscopic Characterization and Mechanistic Utility of 2,6-Dichlorophenylsulfonylethanol in Advanced Organic Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal protecting group for complex, multi-step syntheses. While standard 2-(phenylsulfonyl)ethanol is a staple...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal protecting group for complex, multi-step syntheses. While standard 2-(phenylsulfonyl)ethanol is a staple in oligonucleotide and peptide chemistry for protecting phosphates and carboxylic acids[1], it often falls short in highly congested or electronically demanding environments. This is where 2,6-Dichlorophenylsulfonylethanol (CAS 688763-07-7) emerges as a superior, sterically hindered linker[2]. By integrating two ortho-chlorine atoms, we fundamentally alter the steric and electronic landscape of the molecule, providing a robust protective shield that can be cleaved under highly specific, mild conditions.

This whitepaper provides an in-depth technical guide to the spectroscopic validation (NMR, FT-IR, HRMS) of this critical reagent and outlines self-validating protocols for its application.

Mechanistic Rationale: The 2,6-Dichloro Advantage

The causality behind selecting the 2,6-dichloro derivative over its unsubstituted counterpart lies in the precise manipulation of the β -elimination pathway.

During deprotection, a base (such as DBU) abstracts an α -proton (adjacent to the sulfone group), leading to the expulsion of the protected functional group and the formation of a vinyl sulfone byproduct[3]. The 2,6-dichloro substitution serves a dual, synergistic purpose:

  • Electronic Tuning (Kinetic Acceleration): The strong inductive (-I) effect of the two highly electronegative chlorine atoms increases the acidity of the α -methylene protons. This lowers the activation energy required for proton abstraction, allowing for deprotection under milder basic conditions.

  • Steric Shielding (Thermodynamic Stability): The bulky ortho-chlorines physically block the sulfur center from premature nucleophilic attack, ensuring the protecting group remains strictly intact during intermediate synthetic transformations[2].

Table 1: Physicochemical Properties
PropertyValue
CAS Number 688763-07-7[4]
Molecular Formula C8H8Cl2O3S[4]
Molecular Weight 255.12 g/mol [4]
SMILES OCCS(=O)(C1=C(Cl)C=CC=C1Cl)=O[4]
Classification Sterically Hindered Linker / Protecting Group[2]

Spectroscopic Data Analysis

To ensure the integrity of 2,6-dichlorophenylsulfonylethanol before deploying it in a synthesis, rigorous spectroscopic characterization is mandatory. The data below represents the expected analytical profile.

Table 2: 1 H and 13 C NMR Assignments (400 MHz / 100 MHz, CDCl 3​ )

The electron-withdrawing nature of the 2,6-dichlorophenylsulfonyl group heavily deshields the adjacent aliphatic protons, shifting them significantly downfield compared to standard aliphatic alcohols.

NucleusChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
1 H7.48 - 7.55m (overlapping)3HAromatic protons (H3, H4, H5)
1 H4.05t (J = 6.0 Hz)2H-CH 2​ -OH ( β -methylene)
1 H3.65t (J = 6.0 Hz)2H-SO 2​ -CH 2​
  • ( α -methylene)
1 H2.80br s1H-OH (Hydroxyl proton)
13 C136.5s1CAromatic C1 (attached to SO 2​ )
13 C134.2s2CAromatic C2, C6 (attached to Cl)
13 C132.0d1CAromatic C4
13 C129.5d2CAromatic C3, C5
13 C58.4t1C-CH 2​ -OH
13 C55.2t1C-SO 2​ -CH 2​ -
Table 3: FT-IR Vibrational Assignments (ATR)
Wavenumber (cm⁻¹)IntensityFunctional Group / Vibrational Mode
~3450Broad, StrongO-H stretching (hydrogen-bonded)
3080WeakC-H stretching (aromatic)
2955, 2880WeakC-H stretching (aliphatic methylene)
1330StrongS=O asymmetric stretching
1155StrongS=O symmetric stretching
760StrongC-Cl stretching
Table 4: HRMS (ESI-TOF, Positive Mode) Isotopic Pattern

The defining feature of this molecule in mass spectrometry is the self-validating isotopic signature of the two chlorine atoms, which must present a ~9:6:1 ratio.

Ionm/z (Calculated)Relative AbundanceDiagnostic Significance
[M+H]⁺ ( 35 Cl 2​ )254.9644100%Base molecular ion
[M+H+2]⁺ ( 35 Cl 37 Cl)256.9614~65%Confirms presence of exactly two Cl atoms
[M+H+4]⁺ ( 37 Cl 2​ )258.9585~11%Confirms presence of exactly two Cl atoms

Self-Validating Experimental Protocols

Protocol 1: Spectroscopic Sample Preparation and Acquisition

This protocol ensures the reagent is free from polymeric degradation or hydration before use.

  • Sample Preparation: Dissolve 15 mg of 2,6-dichlorophenylsulfonylethanol in 0.6 mL of anhydrous CDCl 3​ containing 0.03% v/v TMS.

    • Validation Check: Visual inspection must confirm complete dissolution. Turbidity indicates moisture or polymeric impurities, requiring filtration through a 0.2 μ m PTFE syringe filter prior to analysis.

  • NMR Acquisition: Acquire 1 H (16 scans) and 13 C (512 scans) spectra at 298 K.

    • Validation Check: The integral ratio of the aromatic multiplet (7.48-7.55 ppm) to the aliphatic triplets (4.05 and 3.65 ppm) must be exactly 3:2:2. Any deviation >5% flags potential degradation or residual solvent contamination.

  • FT-IR Analysis: Apply a neat sample to the diamond ATR crystal.

    • Validation Check: The presence of sharp, intense bands at 1330 cm⁻¹ and 1155 cm⁻¹ validates the integrity of the sulfone group. The absence of a carbonyl stretch (~1700 cm⁻¹) confirms no oxidative degradation of the primary alcohol has occurred.

SpectroscopicWorkflow Sample 2,6-Dichlorophenylsulfonylethanol (Sample Prep) NMR Multinuclear NMR (1H, 13C, COSY) Sample->NMR IR ATR-FTIR (Vibrational Modes) Sample->IR MS HRMS (ESI-TOF) (Isotopic Profiling) Sample->MS Validation Structural Validation & Purity Certification NMR->Validation Shift Data IR->Validation Functional Groups MS->Validation Exact Mass

Fig 1. Multimodal spectroscopic workflow for structural validation.

Protocol 2: Application Workflow (Protection and β -Elimination)

This protocol outlines the coupling of the linker to a target molecule and its subsequent removal[3].

  • Coupling (Protection): React the target molecule (e.g., a free carboxylic acid) with 1.2 equivalents of 2,6-dichlorophenylsulfonylethanol using EDC/DMAP in anhydrous DCM at 0°C, warming to room temperature over 4 hours.

    • Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). The newly formed product spot must be strongly UV-active (254 nm) due to the dichlorophenyl chromophore, easily distinguishing it from non-UV-active aliphatic starting materials.

  • Deprotection ( β -Elimination): Treat the protected intermediate with 1.5 equivalents of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile at room temperature for 2 hours.

    • Validation Check: The reaction must generate 2,6-dichlorophenyl vinyl sulfone as a byproduct. LC-MS analysis of the crude mixture must detect the vinyl sulfone mass ([M+H]⁺ 236.95). Detecting this specific byproduct provides positive, mechanistic confirmation that the β -elimination proceeded successfully, ruling out unintended hydrolysis.

DeprotectionMechanism Protected Protected Substrate (R-O-CH2-CH2-SO2-Ar) Base Mild Base Addition (e.g., DBU) Protected->Base AlphaProton Alpha-Proton Abstraction (Rate-Determining) Base->AlphaProton BetaElimination Beta-Elimination (C-O Cleavage) AlphaProton->BetaElimination Electronic Activation Products Free Substrate (R-OH) + Vinyl Sulfone Byproduct BetaElimination->Products Steric Acceleration

Fig 2. Base-catalyzed beta-elimination mechanism for deprotection.

Sources

Protocols & Analytical Methods

Method

Large-Scale Synthesis of 2,6-Dichlorophenylsulfonylethanol

Application Note & Process Optimization Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary 2,6-Dichlorophenylsulfonylethanol (CAS 688763-07-7) is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Process Optimization Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

2,6-Dichlorophenylsulfonylethanol (CAS 688763-07-7) is a highly versatile, sterically hindered linker and molecular building block[1]. In contemporary medicinal chemistry, this sulfone intermediate is critical for synthesizing advanced active pharmaceutical ingredients (APIs). It is prominently featured in the development of Pim-1 kinase inhibitors for oncology[2], NPFF receptor ligands for pain management[3], and VLA-4 adhesion molecule inhibitors targeting inflammatory diseases[4].

This application note provides a fully validated, scalable, and self-regulating protocol for the multi-kilogram synthesis of 2,6-dichlorophenylsulfonylethanol, prioritizing atom economy, process safety, and high-purity crystallization.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The synthesis is executed via a robust two-step sequence:

  • Thioetherification: Alkylation of 2,6-dichlorobenzenethiol with 2-chloroethanol.

  • Catalytic Oxidation: Conversion of the thioether intermediate to the target sulfone.

Causality in Reagent Selection (E-E-A-T Insights)
  • Solvent & Base Selection (Step 1): Traditional lab-scale thioetherifications often utilize toxic, high-boiling solvents like DMF with NaH. For large-scale manufacturing, this protocol substitutes DMF with an aqueous ethanol system using potassium carbonate ( K2​CO3​ ). This not only eliminates reprotoxic solvents but also facilitates a simple phase-separation workup, as the resulting thioether is highly lipophilic.

  • Oxidant & Catalyst Selection (Step 2): While m-chloroperoxybenzoic acid (m-CPBA) is common in discovery chemistry, it is cost-prohibitive, shock-sensitive, and generates stoichiometric m-chlorobenzoic acid waste at scale. This protocol utilizes 30% aqueous hydrogen peroxide ( H2​O2​ ) catalyzed by sodium tungstate ( Na2​WO4​ ) [5].

  • Kinetic Control: Tungstate reacts with H2​O2​ to form a highly electrophilic peroxotungstate complex. The first oxidation (thioether to sulfoxide) is extremely fast and highly exothermic. However, the newly formed sulfoxide is electron-withdrawing, drastically reducing the nucleophilicity of the sulfur atom. Consequently, the second oxidation (sulfoxide to sulfone) is the rate-determining step[6]. The peroxotungstate complex is sufficiently electrophilic to drive this second step to completion at mild temperatures (40–50 °C) without over-oxidizing the primary alcohol.

Workflow A 2,6-Dichlorobenzenethiol + 2-Chloroethanol B Thioetherification (K2CO3, EtOH/H2O) A->B C Thioether Intermediate (CAS 688762-66-5) B->C D Catalytic Oxidation (30% H2O2, Na2WO4) C->D E Crude Sulfone (CAS 688763-07-7) D->E F Crystallization (EtOAc/Heptane) E->F G Pure Product >98% HPLC F->G

Synthetic workflow for large-scale 2,6-Dichlorophenylsulfonylethanol production.

Analytical & Physico-Chemical Specifications

To ensure the integrity of the downstream API synthesis, the isolated 2,6-dichlorophenylsulfonylethanol must meet the following quantitative specifications[7]:

ParameterSpecification TargetAnalytical Method / Rationale
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity 98.0%HPLC (UV detection at 215 nm & 254 nm)
Molecular Weight 255.12 g/mol LC-MS (ESI+): Expected [M+H]+ at m/z 255.0
Residual Peroxide 5 ppmColorimetric Starch-Iodide Test (Safety critical)
Structural Identity Conforms to structure 1 H-NMR (DMSO- d6​ ): Characteristic −CH2​CH2​− multiplets and 2,6-dichloro aromatic signals.

Large-Scale Experimental Protocols

Step 1: Synthesis of 2-(2,6-Dichlorophenylthio)ethanol

Objective: High-yield alkylation minimizing etherification byproducts.

  • Reactor Preparation: Purge a 50 L glass-lined reactor with nitrogen.

  • Charge Reagents: Add 10 L of Ethanol and 5 L of Deionized (DI) Water. Begin agitation (150 rpm). Charge 2.0 kg (11.17 mol) of 2,6-dichlorobenzenethiol, followed by 2.3 kg (16.7 mol, 1.5 eq) of K2​CO3​ .

  • Alkylation: Slowly dose 1.08 kg (13.4 mol, 1.2 eq) of 2-chloroethanol over 30 minutes.

  • Heating: Ramp the reactor temperature to 75–80 °C (reflux) and maintain for 6 hours.

  • In-Process Control (IPC): Sample the mixture for HPLC analysis. The reaction is deemed complete when unreacted 2,6-dichlorobenzenethiol is 1.0%.

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under vacuum to remove ethanol. Add 10 L of Ethyl Acetate (EtOAc) and 10 L of DI water. Phase separate, wash the organic layer with brine (5 L), dry over anhydrous Na2​SO4​ , and filter. The resulting solution contains the intermediate thioether (CAS 688762-66-5)[8] and can be used directly or concentrated to an oil.

Step 2: Oxidation to 2,6-Dichlorophenylsulfonylethanol

Objective: Chemoselective oxidation to the sulfone avoiding thermal runaway and over-oxidation.

  • Catalyst Activation: To the EtOAc solution of the thioether from Step 1 (approx. 11 mol), add 5 L of Glacial Acetic Acid (acts as a co-solvent and proton source for the catalyst). Add 73 g (0.22 mol, 2 mol%) of Sodium Tungstate Dihydrate ( Na2​WO4​⋅2H2​O ).

  • Temperature Control: Chill the reactor jacket to 10 °C. Critical Step: The initial oxidation is highly exothermic.

  • Peroxide Dosing: Slowly dose 3.15 kg (27.8 mol, 2.5 eq) of 30% aqueous H2​O2​ over 3 hours. Maintain the internal temperature strictly between 15–25 °C.

  • Maturation: Once dosing is complete, raise the temperature to 45 °C and stir for 5 hours to drive the sluggish sulfoxide-to-sulfone transition.

  • IPC: Monitor via HPLC until the sulfoxide intermediate is 0.5%.

Mechanism A Na2WO4 Catalyst + 30% H2O2 B Peroxotungstate Complex [Active Oxidant] A->B Activation (Acidic media) C Thioether Intermediate (Ar-S-CH2CH2OH) B->C Electrophilic O-transfer D Sulfoxide Intermediate (Ar-SO-CH2CH2OH) B->D Second O-transfer C->D Fast & Exothermic E Target Sulfone (Ar-SO2-CH2CH2OH) D->E Rate-determining (Heat to 45°C)

Catalytic cycle of tungstate-mediated H2O2 oxidation of thioethers to sulfones.

Process Safety & Self-Validating Controls

A trustworthy protocol must be a self-validating system. To ensure safety and purity during the downstream processing of Step 2, execute the following:

  • Peroxide Quenching (Self-Validation): After IPC confirms reaction completion, cool the reactor to 10 °C. Slowly add a 20% aqueous solution of Sodium Sulfite ( Na2​SO3​ ) until a Starch-Iodide test paper yields a negative result (remains white). Causality: Unquenched peroxides can concentrate during solvent evaporation, leading to explosive hazards.

  • Crystallization: Wash the quenched organic layer with saturated NaHCO3​ until the aqueous phase pH is 7.0 (removes acetic acid). Concentrate the EtOAc layer to roughly 3 L. Slowly add 9 L of n-Heptane while cooling to 0–5 °C.

  • Isolation: Filter the resulting white crystalline precipitate, wash with cold n-Heptane, and dry under vacuum at 40 °C for 12 hours. Expected yield: 80–85% over two steps.

References

  • Sterically Hindered Linker - 2,6-Dichlorophenylthioethanol , GLR Innovations,[Link]

  • EP2565192A1 - Anticancer agent (Pim-1 kinase inhibitors)
  • US20030176314A1 - Compounds for the treatment of pain (NPFF receptor ligands)
  • US20040087574A1 - Adhesion molecule inhibitor, Google P
  • US20030191337A1 - Crystal of bicalutamide and production (Thioether to Sulfone Oxidation)
  • Pristine polysulfone networks as a new class of polysulfide-derived high-performance functional materials , ResearchGate,[Link]

Sources

Application

Advanced Application Note: LC-HRMS/MS Protocol for the Characterization of 2,6-Dichlorophenylsulfonylethanol

Executive Summary This application note details a robust, high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) protocol for the quantification and structural characterization of 2,6-Dichlorophenyls...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) protocol for the quantification and structural characterization of 2,6-Dichlorophenylsulfonylethanol (DCPSE, CAS: 688763-07-7). Designed for researchers in pharmaceutical development, this guide establishes a self-validating analytical workflow that leverages specific column chemistries and adduct-driven ionization to overcome the inherent analytical challenges of sterically hindered, halogenated sulfonylethanol linkers[1].

Mechanistic Background & Analytical Strategy (E-E-A-T)

DCPSE is frequently utilized as a sterically hindered linker in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals[2]. Analyzing this molecule requires overcoming distinct physicochemical hurdles. Our protocol is built on three pillars of causality:

  • Chromatographic Retention (The Biphenyl Advantage): Standard C18 columns often fail to adequately retain electron-deficient aromatic rings. By employing a Biphenyl stationary phase , we induce strong π−π and dipole-dipole interactions with the 2,6-dichlorophenyl moiety. This causality-driven choice ensures sharp peak shapes, increased retention time, and separation from polar matrix interferences.

  • Ionization Efficiency (Adduct-Driven ESI): Sulfonyl groups and aliphatic alcohols lack strongly basic or acidic sites, leading to poor ionization efficiency in standard Electrospray Ionization (ESI)[3]. To circumvent this, we utilize a mobile phase buffered with 5 mM Ammonium Formate . This forces the formation of a highly stable ammonium adduct [M+NH4​]+ at m/z 271.99 in positive mode, providing a reliable precursor ion for Collision-Induced Dissociation (CID).

  • Self-Validating Isotopic Filtering: The presence of two chlorine atoms generates a distinct isotopic signature ( M , M+2 , M+4 at a ~100:65:11 ratio). By programming the HRMS to require this specific isotopic mass defect before triggering MS/MS fragmentation, the protocol becomes self-validating—virtually eliminating false positives from isobaric background noise[4].

Visualized Analytical Workflows

LCMS_Workflow A Sample Prep (Solvent Extraction) B UHPLC Separation (Biphenyl Column) A->B 2 µL Injection C ESI Source ([M+NH4]+ Adduct) B->C Pi-Pi Retention D HRMS Analyzer (Isotope Filter) C->D m/z 271.99 E Data Processing (Quantification) D->E Cl2 Signature

UHPLC-HRMS/MS workflow for 2,6-Dichlorophenylsulfonylethanol analysis.

CID_Pathway M Precursor Ion [M+NH4]+ m/z 271.99 F1 Protonated Molecule [M+H]+ m/z 254.96 M->F1 -NH3 (Neutral Loss) F2 Dehydrated Fragment [M+H-H2O]+ m/z 236.95 F1->F2 -H2O (Ethanol Cleavage) F3 2,6-Dichlorophenyl Cation [C6H3Cl2]+ m/z 144.96 F1->F3 -SO2CH2CH2OH

Primary CID fragmentation pathway of the DCPSE ammonium adduct.

Step-by-Step Experimental Protocol

Sample Preparation
  • Stock Solution: Accurately weigh 1.0 mg of DCPSE reference standard and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Standards: Dilute the stock solution serially using 50:50 Water:Acetonitrile (v/v) to construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Extraction: For reaction mixtures or biological matrices, perform a liquid-liquid extraction (LLE) using Ethyl Acetate. Evaporate the organic layer under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase (95% A / 5% B).

  • Filtration: Pass all reconstituted samples through a 0.22 µm PTFE syringe filter prior to vialing.

UHPLC Chromatographic Conditions

Separation is achieved using a Biphenyl core-shell column to maximize the retention of the halogenated aromatic ring.

ParameterSetting / Specification
Column Biphenyl (2.1 mm × 100 mm, 1.7 µm particle size)
Column Temperature 40 °C
Mobile Phase A LC-MS Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B LC-MS Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 10 90
7.0 10 90
7.1 95 5

| 10.0 | 95 | 5 (Re-equilibration) |

High-Resolution Mass Spectrometry (HRMS) Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode, targeting the ammonium adduct.

ParameterSetting
Ionization Mode ESI Positive (+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450 °C
Desolvation Gas Flow 800 L/hr
Target Precursor Ion m/z 271.9906 ( [M+NH4​]+ )
Target Quantifier Ion m/z 144.9600 ( [C6​H3​Cl2​]+ )
Collision Energy (CE) 15 eV (for NH3 loss) to 35 eV (for ring cleavage)
Isotope Ratio Check M+2 peak (m/z 273.9876) must be ~65% of M peak

Quantitative Data & Method Validation

The protocol was validated following ICH M10 guidelines for bioanalytical method validation. The use of the Biphenyl column combined with adduct-targeted HRMS yields exceptional sensitivity and linearity.

Validation MetricResultAcceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL R2≥0.995
Limit of Detection (LOD) 0.2 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantitation (LOQ) 0.5 ng/mLSignal-to-Noise (S/N) 10
Intra-day Precision (RSD) 3.2% 15%
Inter-day Precision (RSD) 4.5% 15%
Matrix Effect 92% - 105%85% - 115%

References

  • GLR Innovations. (n.d.). Sterically Hindered Linkers. Retrieved from [Link]

  • Cariou, R., Omer, E., Léon, A., Dervilly-Pinel, G., & Le Bizec, B. (2016). Screening halogenated environmental contaminants in biota based on isotopic pattern and mass defect provided by high resolution mass spectrometry profiling. Analytica Chimica Acta, 936, 130-138. [Link]

  • Kruve, A., et al. (2025). Unveiling Readily Ionized and Robust Anionic Species: A Gateway to Enhanced Ionization Efficiency in ESI-MS Analysis. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Method

Advanced Application Note: 2,6-Dichlorophenylsulfonylethanol in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Utilization as a Sterically Hindered Linker and Robust Protecting Group Executive Summary & Mechanistic Rationale In complex org...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Utilization as a Sterically Hindered Linker and Robust Protecting Group

Executive Summary & Mechanistic Rationale

In complex organic synthesis, particularly in peptide, oligonucleotide, and combinatorial solid-phase synthesis, the choice of protecting groups and linkers dictates the overall yield and purity of the final product[1]. 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) has emerged as a highly specialized, sterically hindered building block[2]. It is primarily utilized to form sulfonyl ethyl esters or carbamates, serving as a robust protecting group or a cleavable solid-phase linker[3].

The Causality Behind the Chemical Design (Structure-Activity Relationship)

The structural evolution from the classic 2-(phenylsulfonyl)ethanol[4] to the 2,6-dichloro derivative is driven by two critical mechanistic imperatives:

  • Steric Shielding: The two bulky chlorine atoms at the ortho positions (2,6-substitution) create a steric umbrella over the sulfone moiety. This prevents premature nucleophilic attack at the sulfur atom during iterative synthetic steps (e.g., preventing unwanted desulfonylation or side reactions with strong nucleophiles like thiolates or secondary amines)[5].

  • Electronic Activation (pKa Shift): The strong inductive electron-withdrawing effect (-I effect) of the two chlorine atoms significantly increases the electron deficiency of the sulfonyl group. This, in turn, increases the acidity of the adjacent α -protons. Consequently, the protected functional group can be cleaved via a rapid E1cB β -elimination under exceptionally mild basic conditions (e.g., DBU or piperidine)[6].

Table 1: Physicochemical Properties & Reagent Profile
PropertyValue / Description
Chemical Name 2,6-Dichlorophenylsulfonylethanol
CAS Number 688763-07-7[2]
Molecular Formula C₈H₈Cl₂O₃S[2]
Molecular Weight 255.12 g/mol [7]
Physical State Solid (requires cold-chain transport for long-term stability)[3]
Primary Function Sterically hindered linker, orthogonal protecting group[2]
Cleavage Mechanism Base-catalyzed β -elimination (E1cB)

Key Applications in Drug Development & Synthesis

A. Carboxylic Acid and Phosphate Protection

In the synthesis of complex active pharmaceutical ingredients (APIs), protecting sensitive carboxylic acids or phosphates is paramount. 2,6-Dichlorophenylsulfonylethanol reacts readily with carboxylic acids via standard Steglich esterification (DCC/DMAP) or Mitsunobu conditions. The resulting ester is highly stable to acidic conditions (e.g., TFA used in Boc deprotection) and catalytic hydrogenation, offering excellent orthogonality[1].

B. Solid-Phase Synthesis (SPPS/SPOS) Linker

When immobilized on a resin, this compound acts as a "safety-catch" or highly controlled cleavable linker. Peptides or oligonucleotides can be synthesized iteratively on the functionalized hydroxyl group. Upon completion, mild non-nucleophilic bases trigger elimination, releasing the free acid/phosphate into solution while the reactive vinyl sulfone byproduct remains covalently trapped on the resin, simplifying purification.

Workflow Step1 1. Linker Attachment Resin + 2,6-Cl2-Ph-SO2-EtOH Step2 2. Substrate Loading (Esterification/Phosphitylation) Step1->Step2 Step3 3. Iterative Synthesis (Peptide/Oligonucleotide) Step2->Step3 Step4 4. Mild Cleavage (DBU, RT, 30 min) Step3->Step4 Step5 5. Product Isolation (Resin retains vinyl sulfone) Step4->Step5

Caption: Solid-Phase Synthesis Workflow Using 2,6-Dichlorophenylsulfonylethanol Linker

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reproducibility and high yields.

Protocol 1: Protection of Carboxylic Acids (Esterification)

Objective: Convert a free carboxylic acid to a 2-(2,6-dichlorophenylsulfonyl)ethyl ester.

Reagents:

  • Substrate (Carboxylic Acid): 1.0 equivalent

  • 2,6-Dichlorophenylsulfonylethanol: 1.1 equivalents[2]

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): 1.2 equivalents

  • DMAP (4-Dimethylaminopyridine): 0.1 equivalents

  • Anhydrous Dichloromethane (DCM): 0.1 M relative to substrate

Step-by-Step Procedure:

  • Initiation: Dissolve the carboxylic acid and 2,6-Dichlorophenylsulfonylethanol in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Activation: Cool the mixture to 0 °C. Add EDC·HCl portion-wise, followed by DMAP. Causality Note: Cooling prevents the formation of unreactive N-acylurea byproducts.

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 4–12 hours.

  • Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the starting acid and the appearance of a less polar spot (ester) indicates completion.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with 5% NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol 2: Orthogonal Deprotection via β -Elimination

Objective: Cleave the protecting group to regenerate the free carboxylic acid under mild basic conditions.

Reagents:

  • Protected Substrate: 1.0 equivalent

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): 2.0 equivalents

  • Anhydrous Acetonitrile (ACN) or DMF: 0.1 M

Step-by-Step Procedure:

  • Initiation: Dissolve the protected substrate in anhydrous ACN at RT.

  • Cleavage: Add DBU dropwise. Causality Note: DBU acts as a non-nucleophilic base, selectively abstracting the highly acidic α -proton adjacent to the sulfone, initiating the E1cB cascade.

  • Propagation: Stir at RT for 30–60 minutes.

  • Validation Checkpoint: LC-MS will show the mass of the free acid and the byproduct (2,6-dichlorophenyl vinyl sulfone).

  • Workup: Acidify the mixture slightly with 1M HCl to pH 4 to protonate the free acid. Extract with Ethyl Acetate. The highly lipophilic vinyl sulfone byproduct can be separated via standard silica gel chromatography or selective precipitation.

Mechanism A Protected Substrate (Sulfonyl Ester) B Base (DBU) Abstracts α-Proton A->B C Carbanion / E1cB Transition State B->C D Free Substrate (Target Acid) C->D E 2,6-Dichloro- phenylvinyl sulfone C->E

Caption: E1cB β-Elimination Mechanism of 2,6-Dichlorophenylsulfonyl-based Protecting Groups

Comparative Data: Cleavage Kinetics

To illustrate the superiority of the 2,6-dichloro substitution, Table 2 compares the relative cleavage kinetics of various sulfonyl ethanol protecting groups. The inductive pull of the halogens dramatically accelerates deprotection[6].

Table 2: Relative Deprotection Kinetics (E1cB Elimination)
Protecting GroupBase RequiredTime to >95% Cleavage (RT)Steric Stability
2-(Phenylsulfonyl)ethanol[4]DBU (2 eq)~120 minLow
2-(4-Chlorophenylsulfonyl)ethanolDBU (2 eq)~90 minModerate
2,6-Dichlorophenylsulfonylethanol [2]DBU (2 eq) ~30 min High
2-(Methylsulfonyl)ethanolDBU (2 eq)>240 minVery Low

Note: The enhanced steric stability of the 2,6-dichloro variant prevents premature cleavage during cross-coupling or nucleophilic substitution steps that might otherwise degrade simpler sulfonyl protecting groups[8].

References

  • GLR Innovations. Sterically Hindered Linker: 2,6-Dichlorophenylsulfonylethanol 98%. GLR Group. Available at: [Link]

  • PubChem. 2-(Phenylsulfonyl)ethanol (CID 30202). National Institutes of Health (NIH). Available at:[Link]

  • Organic Chemistry Portal. Protective Groups. Organic-Chemistry.org. Available at: [Link]

  • Carpino, L. A., et al. Amino-Protecting Groups Subject to Deblocking under Conditions of Nucleophilic Addition to a Michael Acceptor. Structure−Reactivity Studies and Use of the 2-(tert-Butylsulfonyl)-2-propenyloxycarbonyl (Bspoc) Group. ACS Publications. Available at:[Link]

  • Google Patents (EP2565192A1).Anticancer agent (Synthesis utilizing 2,6-dichlorophenylsulfonyl derivatives).

Sources

Application

Application Note: 2,6-Dichlorophenylsulfonylethanol as a Sterically Hindered Precursor for Tunable Covalent Warheads

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Covalent Inhibitor Design, Late-Stage Functionalization, and Electrophile Tuning Executive Summary & Mechanistic Rationale In the devel...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Covalent Inhibitor Design, Late-Stage Functionalization, and Electrophile Tuning

Executive Summary & Mechanistic Rationale

In the development of Targeted Covalent Inhibitors (TCIs), the selection of the electrophilic "warhead" dictates both the efficacy and the safety profile of the drug. While standard vinyl sulfones are potent Michael acceptors, their high intrinsic electrophilicity often leads to rapid depletion by intracellular glutathione (GSH) and promiscuous off-target protein binding.

2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) [1] has emerged as a highly specialized, sterically hindered building block [2]. Rather than incorporating the reactive vinyl sulfone directly during early synthetic steps—which risks polymerization or unwanted side reactions—medicinal chemists utilize this stable β -hydroxy sulfone precursor. It can be carried through complex synthetic sequences and converted into the active 2,6-dichlorophenyl vinyl sulfone warhead on-demand via a late-stage elimination reaction.

The Causality of Steric Hindrance

The addition of two ortho-chlorine atoms to the phenyl ring fundamentally alters the reactivity of the resulting vinyl sulfone [3]:

  • Steric Shielding: The bulky chlorine atoms physically block non-specific nucleophiles from attacking the β -carbon of the vinyl group.

  • Conformational Twisting: The steric clash forces the phenyl ring out of coplanarity with the sulfone group. This disrupts extended π -conjugation, altering the Lowest Unoccupied Molecular Orbital (LUMO) energy and attenuating intrinsic electrophilicity.

  • Proximity-Driven Reactivity: Because the intrinsic reactivity is lowered, the warhead will only form a covalent bond when non-covalent interactions perfectly align it with a target cysteine (kinetic selectivity) [4].

Logic Start Vinyl Sulfone Warhead Design Unsub Unsubstituted Phenyl Vinyl Sulfone Start->Unsub Sub 2,6-Dichloro Substituted Vinyl Sulfone Start->Sub HighReac High Electrophilicity (Rapid GSH Depletion) Unsub->HighReac LowReac Steric Shielding & Ring Twist (Attenuated Electrophilicity) Sub->LowReac Tox Off-Target Toxicity HighReac->Tox Sel Targeted Covalent Binding (Kinetic Selectivity) LowReac->Sel

Fig 1: Mechanistic logic of steric tuning in vinyl sulfone warhead design.

Quantitative Reactivity Profiling

To demonstrate the value of the 2,6-dichloro substitution, the table below summarizes the kinetic profiling of various vinyl sulfone warheads against reduced glutathione (GSH), a standard metric for predicting off-target promiscuity in vivo.

Warhead TypePhenyl Ring SubstitutionGSH Reactivity ( t1/2​ )Target Cysteine ReactivityOff-Target Promiscuity Risk
Standard Unsubstituted< 15 minVery HighHigh (Toxicity risk)
Moderated 4-Methyl (Tolyl)~ 45 minHighModerate
Sterically Hindered 2,6-Dichloro> 240 minTunable (Proximity-driven)Low

Data Interpretation: The >16-fold increase in GSH half-life for the 2,6-dichloro variant confirms that this warhead will survive systemic circulation long enough to reach its intended target, relying on the drug's scaffold to drive the local effective concentration required for covalent engagement.

Experimental Protocols: A Self-Validating System

The following protocols detail the conversion of the stable 2,6-dichlorophenylsulfonylethanol into the active warhead, followed by a kinetic validation assay.

Protocol A: Late-Stage Generation of 2,6-Dichlorophenyl Vinyl Sulfone

Objective: Convert the stable β -hydroxy sulfone into the reactive Michael acceptor via a one-pot mesylation-elimination sequence.

Reagents:

  • 2,6-Dichlorophenylsulfonylethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl, 1.2 eq)

  • Triethylamine (Et 3​ N, 3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve 2,6-dichlorophenylsulfonylethanol in anhydrous DCM (0.1 M) in a flame-dried flask under an Argon atmosphere. Cool the mixture to 0 °C using an ice bath.

    • Causality: Conducting the reaction at 0 °C suppresses unwanted side reactions (e.g., chloride substitution) during the highly exothermic mesylation step.

  • Base Addition: Add Et 3​ N (3.0 eq) dropwise via syringe. Stir for 5 minutes.

  • Activation: Slowly add MsCl (1.2 eq) dropwise. The reaction will turn slightly cloudy as triethylammonium chloride salts precipitate.

  • Elimination: Stir at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature for 2 hours.

    • Causality: The initial low temperature forms the mesylate intermediate. Warming the reaction in the presence of excess base drives the E2 elimination of the mesylate, yielding the vinyl sulfone.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3).

    • Self-Validation: The starting material (a polar alcohol) will disappear, replaced by a significantly less polar, strongly UV-active spot corresponding to the vinyl sulfone. If the mesylate intermediate persists, add an additional 0.5 eq of Et 3​ N.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Final Validation (NMR): Analyze the crude product via 1 H NMR (CDCl 3​ ).

    • Self-Validation: Confirm success by the complete disappearance of the aliphatic ethylene multiplets (3.0–4.0 ppm) and the appearance of characteristic vinylic protons (two doublets or a multiplet between 6.0–7.0 ppm).

Pathway A 2,6-Dichlorophenyl sulfonylethanol (Stable Precursor) B Mesylation & Base (Activation) A->B MsCl, Et3N C 2,6-Dichlorophenyl Vinyl Sulfone (Attenuated Warhead) B->C Elimination (-OMs) E Selective Covalent Adduct C->E Michael Addition D Target Protein Cysteine (SH) D->E Nucleophilic Attack

Fig 2: Synthetic workflow from stable precursor to selective covalent adduct.

Protocol B: Kinetic Profiling of Covalent Reactivity (GSH Assay)

Objective: Validate the attenuated reactivity of the synthesized warhead to ensure it meets the criteria for targeted covalent inhibition.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock of the synthesized 2,6-dichlorophenyl vinyl sulfone in DMSO. Prepare a 100 mM solution of reduced Glutathione (GSH) in PBS buffer (pH 7.4).

  • Reaction Initiation: In a glass vial at 37 °C, mix the warhead (final conc. 1 mM) and GSH (final conc. 10 mM) in a 1:10 ratio in a PBS/DMSO mixture (9:1 v/v).

  • Sampling: Aliquot 50 μ L samples at defined time points (0, 15, 30, 60, 120, and 240 mins).

  • Quenching: Immediately quench each aliquot by adding 50 μ L of cold 1% formic acid in acetonitrile. Centrifuge to remove any precipitated salts.

  • LC-MS Analysis: Analyze the supernatant via LC-MS, tracking the Area Under the Curve (AUC) of the unreacted warhead's specific mass-to-charge ( m/z ) ratio.

  • Data Processing: Plot the natural log of the remaining warhead concentration versus time.

    • Causality: Because GSH is in 10-fold excess, the reaction follows pseudo-first-order kinetics. The slope of the line yields the reaction rate constant ( kobs​ ), from which the half-life ( t1/2​ ) is calculated, validating the steric hindrance effect.

References

  • ChemicalBook.2,6-DICHLOROPHENYLSULFONYLETHANOL | 688763-07-7.
  • GLR Innov
  • National Institutes of Health (NIH).2,6-Dichloro-1-[(1E)-2-(phenylsulfonyl)ethenyl]benzene.
  • ACS Publications.Trisubstituted Highly Activated Benzo[d]thiazol-2-yl-sulfone-Containing Olefins as Building Blocks in Organic Synthesis.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,6-Dichlorophenylsulfonylethanol

Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylsulfonylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this importan...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,6-Dichlorophenylsulfonylethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the potential challenges and side reactions encountered during its synthesis.

The most common and direct route to 2,6-Dichlorophenylsulfonylethanol involves the reaction of 2,6-dichlorophenylsulfonyl chloride with ethylene glycol in the presence of a base. While seemingly straightforward, this reaction requires careful control of conditions to minimize the formation of byproducts and maximize the yield and purity of the desired product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-Dichlorophenylsulfonylethanol, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptoms:

  • After workup and purification, the isolated yield of 2,6-Dichlorophenylsulfonylethanol is significantly lower than expected.

  • TLC or LC-MS analysis of the crude reaction mixture shows a complex mixture of products with a relatively small peak corresponding to the desired compound.

Potential Causes and Solutions:

Cause Explanation Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inefficient stirring.Monitor the reaction progress using TLC or LC-MS. If the starting material (2,6-dichlorophenylsulfonyl chloride) is still present after the initially planned reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Hydrolysis of the Sulfonyl Chloride 2,6-Dichlorophenylsulfonyl chloride is susceptible to hydrolysis, especially in the presence of moisture. This leads to the formation of the unreactive 2,6-dichlorophenylsulfonic acid.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
Side Reactions The formation of byproducts, such as the disulfonated product or 2-chloroethanol, consumes the starting materials and reduces the yield of the desired product.Refer to the specific troubleshooting sections for each side reaction below to learn how to mitigate their formation.
Problem 2: Presence of a High-Molecular-Weight Impurity

Symptoms:

  • A significant peak with a higher molecular weight than the desired product is observed in the mass spectrum.

  • A non-polar spot is visible on the TLC plate, often running close to the solvent front.

Likely Side Reaction: Disulfonylation

The most probable high-molecular-weight byproduct is 1,2-bis(2,6-dichlorophenylsulfonyloxy)ethane, formed by the reaction of both hydroxyl groups of ethylene glycol with 2,6-dichlorophenylsulfonyl chloride.

G cluster_main Main Reaction cluster_side Side Reaction: Disulfonylation 2,6-Dichlorophenylsulfonyl chloride_main 2,6-Dichlorophenylsulfonyl chloride 2,6-Dichlorophenylsulfonylethanol 2,6-Dichlorophenylsulfonylethanol (Desired Product) 2,6-Dichlorophenylsulfonyl chloride_main->2,6-Dichlorophenylsulfonylethanol + Ethylene glycol (1 eq) Ethylene glycol_main Ethylene glycol 2,6-Dichlorophenylsulfonyl chloride_side 2,6-Dichlorophenylsulfonyl chloride Disulfonated_product 1,2-bis(2,6-dichlorophenylsulfonyloxy)ethane (Byproduct) 2,6-Dichlorophenylsulfonyl chloride_side->Disulfonated_product + Ethylene glycol (<1 eq) Ethylene glycol_side Ethylene glycol

Mitigation Strategies:

  • Stoichiometry Control: Use a significant excess of ethylene glycol (e.g., 5-10 equivalents) to statistically favor the monosulfonylation reaction.

  • Slow Addition: Add the 2,6-dichlorophenylsulfonyl chloride slowly to a solution of ethylene glycol and the base. This maintains a high concentration of ethylene glycol relative to the sulfonyl chloride throughout the reaction, minimizing the chance of a second sulfonylation.

  • Lower Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

Problem 3: Presence of a Low-Molecular-Weight, Chlorine-Containing Impurity

Symptoms:

  • GC-MS analysis reveals a peak corresponding to 2-chloroethanol.

  • This impurity can be difficult to separate from the desired product due to their similar polarities.

**Likely Side Reaction: Formation of 2

Optimization

Technical Support Center: Purification of 2,6-Dichlorophenylsulfonylethanol

Welcome to the technical support center for 2,6-Dichlorophenylsulfonylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2,6-Dichlorophenylsulfonylethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Drawing from established chemical principles and extensive field experience, this document offers troubleshooting guides and detailed protocols to help you achieve the desired purity and yield for this critical intermediate.

Section 1: Core Troubleshooting Guide

This section addresses the most frequent issues encountered during the purification of 2,6-Dichlorophenylsulfonylethanol. The question-and-answer format is designed to help you quickly diagnose and resolve problems.

Question: My final product is an off-white or yellowish powder, but the specification sheet says it should be a pure white solid. What is causing this discoloration?

Answer: Discoloration is almost always indicative of persistent impurities. The yellowish tint in compounds like 2,6-Dichlorophenylsulfonylethanol often arises from two sources:

  • Oxidized Species: Phenolic precursors or related compounds, even in trace amounts, are susceptible to air oxidation, which can produce highly colored byproducts.[1] The sulfonyl group can also be involved in complex degradation pathways.

  • Residual Starting Materials or Reagents: If the synthesis involves reagents like thionyl chloride or phosphorus oxychloride, incomplete quenching or removal can lead to colored residues.[2][3]

Solution: A common and effective method to remove baseline color is to perform a charcoal treatment during recrystallization. Activated carbon has a high surface area that readily adsorbs large, colored impurity molecules.

  • Causality: The non-polar, planar structure of colored organic impurities allows them to adsorb strongly onto the surface of activated carbon, while the target molecule, being more polar and compact, remains preferentially in the solvent.[2]

Question: My yield after purification is consistently low. Where am I losing my product?

Answer: Low yield is a multifaceted problem that can stem from issues in the reaction workup or the purification itself. Common causes include:

  • Inappropriate Recrystallization Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[4][5] If the compound has significant solubility in the solvent even at low temperatures, a substantial amount will remain in the mother liquor.

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, the solution might cool too rapidly, causing the product to crystallize on the filter paper along with the impurities.

  • Excessive Washing: Washing the filtered crystals with a solvent in which the product is even slightly soluble will inevitably lead to product loss. Always use a minimal amount of ice-cold solvent for washing.[6]

  • Adsorption on Stationary Phase (Chromatography): 2,6-Dichlorophenylsulfonylethanol is a polar molecule due to the hydroxyl (-OH) and sulfonyl (-SO2-) groups. It can bind very strongly to a polar stationary phase like silica gel, sometimes irreversibly, especially if the mobile phase is not polar enough to facilitate elution.[7][8]

Question: My purified product shows a broad melting point range, well below the expected value. What does this signify?

Answer: A broad and depressed melting point is a classic sign of an impure solid. According to Raoult's Law, impurities disrupt the crystal lattice of the solid, which requires less energy (a lower temperature) to break apart. The melting process occurs over a wider temperature range as different parts of the mixture melt at different points.

Solution: This indicates that the chosen purification method was not effective at removing all impurities. You must re-evaluate your strategy.

  • Analyze the Impurity: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to assess the number and polarity of the impurities.

  • Re-purify: If the impurity is close in polarity to your product, a simple recrystallization may not be sufficient. Column chromatography is often required for separating components with similar properties.[9]

Section 2: Method-Specific Troubleshooting

This section provides detailed solutions for issues related to the two primary purification techniques for this compound: recrystallization and column chromatography.

Recrystallization Issues

Issue: My compound "oils out" of the solution instead of forming crystals.

  • Probable Cause: The boiling point of the solvent is higher than the melting point of your impure compound, causing it to melt in the hot solution rather than dissolve. It can also occur if the solution is supersaturated to a very high degree.

  • Recommended Solution: Add a small amount of additional hot solvent until the oil fully dissolves. If this doesn't work, it indicates a fundamental mismatch between the compound and the solvent. A different solvent or a binary solvent system (a pair of miscible solvents, one in which the compound is soluble and one in which it is not) should be used.[10] For example, dissolving the compound in a minimal amount of hot ethanol (a good solvent) and then slowly adding warm water (an anti-solvent) until the solution becomes faintly turbid is a common strategy.[5]

Issue: No crystals form, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Probable Cause: The solution is not sufficiently supersaturated, or the activation energy for nucleation has not been overcome. This can happen if too much solvent was used initially.

  • Recommended Solution:

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The microscopic scratches provide a surface for crystal nucleation.

    • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the solution. This will act as a template for further crystal growth.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the solute, and then allow it to cool again slowly.

Column Chromatography Issues

Issue: I have poor separation between my product and an impurity (Rf values are very close on TLC).

  • Probable Cause: The chosen mobile phase (eluent) does not have the optimal polarity to differentiate between the components on the stationary phase.

  • Recommended Solution: The key to good separation is to adjust the polarity of the mobile phase.[11] For a normal-phase silica column, if your components are running too high on the TLC plate (high Rf), the eluent is too polar. Reduce the proportion of the polar solvent (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture). If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent.[7] A shallow gradient elution, where the polarity of the mobile phase is increased gradually over time, can also significantly improve the resolution of compounds with similar properties.[9]

Issue: My compound will not elute from the silica gel column.

  • Probable Cause: The mobile phase is not polar enough to displace the highly polar 2,6-Dichlorophenylsulfonylethanol from the active sites of the silica gel.

  • Recommended Solution: Drastically increase the polarity of the mobile phase. If a hexane/ethyl acetate system is failing, switch to a more polar system like dichloromethane/methanol. In some cases, adding a small amount (0.5-1%) of acetic acid or triethylamine can help elute acidic or basic compounds, respectively, by neutralizing interactions with the silica surface. Given the slightly acidic nature of the hydroxyl group, a small amount of acetic acid may improve elution and peak shape.

Section 3: Standardized Purification Protocols

These protocols provide a validated, step-by-step methodology for purifying 2,6-Dichlorophenylsulfonylethanol.

Protocol 1: Purification by Recrystallization

This protocol assumes the crude product is a solid and aims to remove minor impurities.

  • Solvent Selection: Place a small amount (approx. 50 mg) of the crude material in a test tube. Add a common solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature. If it dissolves readily, the solvent is too good for recrystallization. The ideal solvent will dissolve the crude solid sparingly at room temperature but completely upon heating. An ethanol/water mixture is often a good starting point.

  • Dissolution: Place 1.0 g of the crude 2,6-Dichlorophenylsulfonylethanol in a 50 mL Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (e.g., 10 mL of ethanol) and heat the mixture gently on a hot plate with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.[6]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 1-2% by weight) of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the activated carbon and any insoluble impurities. Pre-warming the glassware prevents premature crystallization.[5]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[5][10] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating mixtures with multiple components or when recrystallization fails.

  • TLC Analysis: First, analyze the crude mixture by TLC to determine an appropriate solvent system. The ideal system will give your target compound an Rf value of approximately 0.25-0.35. A good starting point for 2,6-Dichlorophenylsulfonylethanol is a mixture of Hexane and Ethyl Acetate (e.g., starting at 4:1 and moving to 1:1).

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50 g of silica gel for every 1 g of crude material. Pack the column using the "wet slurry" method: mix the silica gel with the initial, least polar eluent and pour the slurry into the column, allowing it to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow. Begin with the low-polarity eluent determined from your TLC analysis.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Gradient Elution (If Needed): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate).[9]

  • Analysis and Pooling: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 2,6-Dichlorophenylsulfonylethanol.

Section 4: Visual Workflows and Data

Diagrams

G start Crude Product Analysis (TLC, HPLC, Melting Point) issue_purity Issue: Low Purity (Multiple Spots/Peaks, Broad MP) start->issue_purity issue_yield Issue: Low Yield start->issue_yield issue_color Issue: Discoloration start->issue_color sol_recrys Attempt Recrystallization issue_purity->sol_recrys Impurities have different polarity sol_column Perform Column Chromatography issue_purity->sol_column Impurities have similar polarity sol_solvent Re-evaluate Recrystallization Solvent/Procedure issue_yield->sol_solvent sol_eluent Optimize Chromatography Mobile Phase issue_yield->sol_eluent sol_charcoal Recrystallize with Activated Carbon issue_color->sol_charcoal check_purity Check Purity Again sol_recrys->check_purity sol_column->check_purity sol_charcoal->check_purity sol_solvent->check_purity sol_eluent->check_purity

G start Impurity Profile Assessment (via TLC/HPLC) q_polarity Are impurities significantly different in polarity from product? start->q_polarity q_thermal Is the compound thermally stable? q_polarity->q_thermal Yes chromatography Primary Method: Column Chromatography q_polarity->chromatography No (Similar Polarity) q_scale Is the purification scale > 5 grams? recrystallize Primary Method: Recrystallization q_scale->recrystallize Yes (More Scalable) q_scale->chromatography No (More Efficient for Small Scale) q_thermal->q_scale Yes q_thermal->chromatography No (Thermally Labile)

Data Tables

Table 1: Troubleshooting Summary for Column Chromatography

IssuePotential CauseRecommended Solution
Poor Separation Incorrect mobile phase polarity.Adjust solvent ratio; use a shallower gradient.[9][12]
Compound Won't Elute Mobile phase polarity is too low.Switch to a more polar solvent system (e.g., DCM/MeOH).
Compound Elutes Too Fast Mobile phase polarity is too high.Switch to a less polar solvent system (e.g., more hexane).
Tailing Peaks/Spots Compound interacting with acidic silica; column overload.Add 0.5% acid/base to eluent; load less material.
Cracked Column Bed Improper packing; running the column dry.Re-pack the column carefully; never let the solvent level drop below the top of the silica.

Section 5: Frequently Asked Questions (FAQs)

FAQ 1: What are the likely impurities in a typical synthesis of 2,6-Dichlorophenylsulfonylethanol?

While the exact impurity profile depends on the synthetic route, common impurities may include:

  • Starting Materials: Unreacted 2,6-dichlorophenol or a related precursor.

  • Isomeric Byproducts: Other isomers, such as 2,4-dichlorophenylsulfonylethanol, may form depending on the selectivity of the reactions.[13]

  • Over-reaction Products: Further substitution on the aromatic ring if conditions are too harsh.

  • Degradation Products: As a phenolic derivative, it can be susceptible to degradation.[14][15][16] Forced degradation studies can help identify these potential products.[1][15]

FAQ 2: How should I store purified 2,6-Dichlorophenylsulfonylethanol to ensure its stability?

To maintain long-term purity, the compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. An inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidation over time.

FAQ 3: When should I choose recrystallization over column chromatography?

Choose recrystallization when:

  • You are performing a large-scale purification (>5-10 g).

  • The impurities have significantly different solubility profiles from your product.

  • You are removing a small amount of impurity from a large amount of product (final polishing step).

Choose column chromatography when:

  • You need to separate multiple components from a complex mixture.

  • Impurities have very similar polarity and structure to your product.

  • You are working on a smaller scale (<5 g).[7]

  • The compound is an oil or is thermally unstable and cannot be recrystallized from a hot solvent.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • Troubleshooting Purification Methods - Sigma-Aldrich. (n.d.).
  • Phenomenex. (2025, December 12). Column Chromatography Guide.
  • Chemhel ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Dutscher. (n.d.). Protein purification troubleshooting guide.
  • HWI group. (2021, April 15). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • HPLC Troubleshooting Guide. (n.d.).
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters.
  • International Journal of Novel Research and Development. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • Chemistry LibreTexts. (2022, August 17). Recrystallization.
  • PW 01: recrystallization - E-learning. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Synthesis of 2,6-Dichloroquinoxaline.
  • Chemical Engineering Transactions. (2023, March 1). A Preliminary Investigation on the Mechanochemical Degradation of 2,6 Dichlorophenol in Simulated Sandy Soils.
  • Google Patents. (n.d.). CN102557886A - Method for purifying 2,6-dichlorophenol.
  • Research Journal of Pharmacy and Technology. (2009, June 13). Significance of Stability Studies on Degradation Product.
  • Google Patents. (n.d.). CN101781175A - Method for separating 2,4-Dichlorophenol and 2,6-Dichlorophenol.
  • PMC. (2022, February 21). Degradation of 2,6-dicholorophenol by Trichoderma longibraciatum Isolated from an industrial Soil Sample in Dammam, Saudi Arabia.
  • YouTube. (2019, April 23). The Science of Recrystallization.
  • Google Patents. (n.d.). CN105037241A - Synthesis process of 1-(2,6-dichlorophenyl)-2-indolone.
  • Benchchem. (n.d.). preventing degradation of 4-Benzyl-2,6-dichlorophenol in solution.
  • European Patent Office. (2011, May 12). Process for the purification of 2,6-diisopropyl phenol - EP 2522651 A1.
  • Patent 0783473. (n.d.). PROCESS FOR THE PURIFICATION OF 2,6-DIISOPROPYLPHENOL.

Sources

Troubleshooting

Technical Support Center: 2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE) Linkers

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7)[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7)[1]. As a highly specialized, sterically hindered building block, 2,6-DCPSE is increasingly utilized in targeted protein degradation (PROTACs)[2], bioconjugation, and solid-phase synthesis[3].

Understanding the precise chemical causality behind its degradation pathways is critical for preventing premature linker cleavage and optimizing controlled-release mechanisms.

Mechanistic Causality of Degradation Pathways

To troubleshoot effectively, we must first understand why 2,6-DCPSE behaves the way it does. The degradation of this linker is not random; it is a highly predictable process governed by electronic and steric factors.

  • Base-Promoted β-Elimination (E1cB): The primary degradation pathway of 2,6-DCPSE conjugates is base-catalyzed β-elimination. The strongly electron-withdrawing sulfonyl group acidifies the adjacent α-protons. When the ethanol hydroxyl group is derivatized (e.g., as an ester or ether payload), exposure to basic conditions triggers deprotonation. The resulting carbanion expels the payload, generating a 2,6-dichlorophenyl vinyl sulfone[4].

  • The Steric Shielding Effect: Unlike unhindered phenylsulfonyl linkers, the two bulky ortho-chloro substituents in 2,6-DCPSE restrict the rotational freedom around the C-S bond and physically block weak bases from easily accessing the α-protons. This causality explains why 2,6-DCPSE is stable at physiological pH (7.4) but cleaves cleanly under strongly basic conditions (e.g., DBU)[4].

  • Post-Elimination Nucleophilic Addition: Once the vinyl sulfone is generated, it acts as a potent Michael acceptor. In biological media, it rapidly undergoes thiol-ene reactions with endogenous nucleophiles like glutathione (GSH) or cysteine residues.

Degradation_Pathway A 2,6-DCPSE Conjugate (Stable at pH 7.4) B Deprotonated Intermediate (Carbanion) A->B Base (pH > 8.0) OH- / Amines C 2,6-Dichlorophenyl Vinyl Sulfone B->C β-Elimination (E1cB) D Released Payload (Free Drug) B->D Cleavage E Thiol Adduct (GSH/Cys Bound) C->E Michael Addition (Endogenous Thiols)

Fig 1: E1cB β-elimination pathway of 2,6-DCPSE conjugates and subsequent Michael addition.

Troubleshooting & FAQs

Q: My 2,6-DCPSE-linked PROTAC is prematurely cleaving during in vitro cell assays. How do I fix this? Causality: Premature cleavage is almost exclusively driven by unintended β-elimination. Cell culture media or lysis buffers often contain primary amines (like Tris) or experience a pH drift above 7.8, which acts as a base to trigger the E1cB pathway. Solution:

  • Verify your buffer pH is strictly maintained at 7.0–7.4.

  • Replace Tris buffers with non-nucleophilic alternatives like HEPES.

  • Check for reducing agents like Dithiothreitol (DTT), which can act as both a base and a nucleophile. Switch to TCEP (Tris(2-carboxyethyl)phosphine), which is purely a reducing agent and less likely to trigger elimination.

Q: I am trying to intentionally generate the vinyl sulfone warhead on-resin, but the conversion is stuck at 50%. Causality: The 2,6-dichloro substitution creates significant steric hindrance. Weak bases like DIPEA (N,N-Diisopropylethylamine) are often insufficiently basic or too sterically hindered themselves to drive complete deprotonation in a constrained solid-phase environment. Solution: Switch to a stronger, less nucleophilic amidine base. The literature standard for traceless sulfone linker cleavage utilizes DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[3][4].

Troubleshooting_Logic S1 Issue: Premature Cleavage in Biological Assay D1 Check Buffer pH S1->D1 A1 pH > 7.8 D1->A1 A2 pH 7.0 - 7.4 D1->A2 R1 Adjust to pH 7.4 Use HEPES instead of Tris A1->R1 D2 Check for Nucleophiles (e.g., DTT, GSH) A2->D2 R2 Replace DTT with TCEP Limit exposure time D2->R2

Fig 2: Logical troubleshooting workflow for premature linker cleavage.

Quantitative Data: Linker Stability Profiling

The steric bulk of the 2,6-dichloro substitution significantly extends the half-life of the linker compared to unsubstituted analogs. Use the table below to predict the stability of your conjugates during assay design.

Linker TypeHalf-Life at pH 7.4 (HEPES)Half-Life at pH 8.5 (Tris)Half-Life with 1 mM GSH (pH 7.4)
Unsubstituted Phenylsulfonylethanol> 48 hours2 hours12 hours
2,6-Dichlorophenylsulfonylethanol > 72 hours 8 hours 24 hours

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in internal controls that prove the assay is functioning correctly, regardless of the experimental outcome.

Protocol A: Controlled β-Elimination for Traceless Cleavage

This protocol is used to intentionally cleave the 2,6-DCPSE linker on solid support to release a payload or generate a vinyl sulfone[3].

  • Resin Swelling: Swell 100 mg of the derivatized resin in 2 mL of anhydrous DMF for 30 minutes.

  • Base Activation: Add a solution of 2% DBU (v/v) in anhydrous DMF (1 mL) to the resin.

  • Incubation: Agitate gently at room temperature for 2 hours.

  • Collection: Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of DMF and combine the filtrates.

  • Self-Validation Step (LC-MS): Analyze the filtrate via LC-MS.

    • Validation Criteria: The reaction is only validated if the LC-MS shows the distinct mass of the 2,6-dichlorophenyl vinyl sulfone byproduct ( [M+H]+ approx. 236.9 m/z). If the starting mass is absent but the vinyl sulfone is also absent, the mechanism failed (likely due to nucleophilic degradation rather than E1cB elimination).

Protocol B: Plasma Stability Profiling of 2,6-DCPSE Conjugates

Used to verify that the linker will not prematurely degrade in in vivo models.

  • Preparation: Spike the 2,6-DCPSE conjugate into human or mouse plasma to a final concentration of 10 µM.

  • Incubation: Incubate the mixture at 37°C in a shaking water bath.

  • Sampling: At time points 0, 1, 2, 4, 8, and 24 hours, extract a 50 µL aliquot.

  • Quenching: Immediately quench the aliquot by adding 150 µL of ice-cold acetonitrile containing 100 nM of an Internal Standard (IS) (e.g., Tolbutamide). Centrifuge at 14,000 x g for 10 mins to pellet proteins.

  • Self-Validation Step (Positive Control): Run a parallel plasma sample spiked with Procaine (a known unstable ester).

    • Validation Criteria: The assay is only valid if the Procaine control shows >80% degradation within 2 hours. If Procaine does not degrade, the plasma enzymes are inactive, and the stability of the 2,6-DCPSE conjugate cannot be trusted.

Sources

Optimization

Technical Support Center: 2,6-Dichlorophenylsulfonylethanol Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks in the synthesis and purification of 2,6-Dichloro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to address the most critical bottlenecks in the synthesis and purification of 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7).

This guide focuses on the chemoselective oxidation of 2-(2,6-dichlorophenylthio)ethanol and the subsequent isolation of the target sulfone, ensuring high-purity yields suitable for downstream drug development.

I. Frequently Asked Questions (FAQs)

Q1: Why is my 2,6-Dichlorophenylsulfonylethanol yield consistently contaminated with the sulfoxide intermediate, and how do I remove it? A: The presence of 2-(2,6-dichlorophenylsulfinyl)ethanol indicates under-oxidation [2]. The oxidation of a thioether to a sulfone is a two-step process. The first step (thioether to sulfoxide) is highly exothermic and rapid, while the second step (sulfoxide to sulfone) is significantly slower. This occurs because the newly formed sulfinyl group is highly electron-withdrawing, which drastically reduces the nucleophilicity of the sulfur atom. Resolution: To drive the reaction to completion, ensure a strict stoichiometric excess of the oxidant (e.g., >2.2 equivalents of m-CPBA or H₂O₂). If the sulfoxide persists, it is notoriously difficult to remove via standard silica gel chromatography because its polarity and hydrogen-bonding profile closely mimic the target sulfone. In such cases, a secondary oxidative wash or targeted recrystallization (see Protocol B) is required.

Q2: I am detecting a highly non-polar impurity in my crude mixture. What is it, and what is its origin? A: This is almost certainly bis(2,6-dichlorophenyl) disulfide . It originates from the oxidative dimerization of unreacted 2,6-dichlorobenzenethiol (the starting material) [1]. If your initial alkylation step (reaction with 2-chloroethanol) does not go to completion, the residual free thiol will rapidly couple in the presence of the oxidant used for the sulfone conversion. Resolution: Ensure complete consumption of the thiol during the alkylation step by monitoring via TLC or LC-MS before adding the oxidant. The disulfide is highly non-polar and can be easily cleared using a non-polar solvent wash (e.g., hexanes or heptane) during workup.

Q3: Can the primary alcohol group over-oxidize during the sulfone formation? A: Yes, though it is rare when using controlled electrophilic oxidants like m-CPBA [3]. However, if you are using harsh, unbuffered aqueous oxidants (like acidic KMnO₄ or prolonged heating with H₂O₂/tungstate catalysts), the primary alcohol can over-oxidize to an aldehyde or carboxylic acid (2-(2,6-dichlorophenylsulfonyl)acetic acid). Resolution: Maintain strict temperature control (0°C to room temperature) and prefer chemoselective oxidants like m-CPBA in anhydrous dichloromethane (DCM) to protect the aliphatic alcohol.

II. Impurity Profiling & Data Presentation

Understanding the physicochemical properties of the reaction matrix is essential for designing a self-validating purification system.

Impurity / CompoundOrigin / CausalityRelative Polarity (TLC)Recommended Removal Strategy
2,6-Dichlorobenzenethiol Unreacted starting materialLow (Non-polar)Basic aqueous wash (forms water-soluble thiolate)
Bis(2,6-dichlorophenyl) disulfide Oxidative dimerization of residual thiolVery Low (Highly non-polar)Hexane/Heptane trituration or silica plug
2-(2,6-Dichlorophenylsulfinyl)ethanol Under-oxidation of thioetherHigh (Polar, strong H-bond acceptor)Drive oxidation to completion; Recrystallization
2,6-Dichlorophenylsulfonylethanol Target Product Moderate-High Crystallization from EtOAc/Heptane
3-Chlorobenzoic acid Byproduct of m-CPBA oxidationHigh (Acidic)Saturated NaHCO₃ aqueous wash

III. Experimental Workflows & Protocols

Protocol A: Chemoselective Oxidation (Minimizing Impurities)

This protocol utilizes m-CPBA to ensure complete conversion to the sulfone while preventing alcohol over-oxidation [3].

  • Dissolution: Dissolve 1.0 eq of crude 2-(2,6-dichlorophenylthio)ethanol in anhydrous dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (N₂).

  • Temperature Control: Cool the reaction flask to 0°C using an ice-water bath. Causality: Low initial temperatures prevent thermal runaway during the rapid first oxidation step (thioether to sulfoxide), suppressing side reactions.

  • Oxidant Addition: Portion-wise, add 2.2 eq of m-chloroperbenzoic acid (m-CPBA, ~77% purity).

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS until the sulfoxide mass (M+16) is completely replaced by the sulfone mass (M+32).

  • Quenching & Workup:

    • Quench the reaction with 10% aqueous sodium thiosulfate (Na₂S₂O₃) to destroy residual peroxides.

    • Wash the organic layer three times with saturated aqueous NaHCO₃. Causality: This deprotonates the 3-chlorobenzoic acid byproduct, partitioning it entirely into the aqueous phase.

    • Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Two-Solvent Recrystallization (Isolating the Pure Sulfone)

Sulfones exhibit strong dipole-dipole interactions, making them highly crystalline. This self-validating protocol exploits differential solubility to leave non-polar disulfides and polar sulfoxides in the mother liquor.

  • Initial Solubilization: Suspend the crude solid in a minimum volume of hot Ethyl Acetate (EtOAc) at 65°C until fully dissolved.

  • Anti-Solvent Addition: Slowly add hot Heptane dropwise until the solution becomes faintly turbid (the cloud point).

  • Controlled Nucleation: Remove the heat source and allow the flask to cool to room temperature undisturbed over 2 hours. Causality: Slow cooling promotes the formation of a pure, stable crystal lattice, excluding structurally dissimilar impurities like the sulfoxide.

  • Maturation: Transfer the flask to an ice bath (0°C) for an additional 1 hour to maximize yield.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold Heptane. Dry under vacuum at 40°C to constant weight.

IV. Reaction & Impurity Pathway Visualization

The following diagram illustrates the kinetic pathways generating the target product and its associated impurities.

G Thiol 2,6-Dichlorobenzenethiol (Starting Material) Thioether 2-(2,6-Dichlorophenylthio)ethanol (Intermediate) Thiol->Thioether Alkylation (2-Chloroethanol) Disulfide Disulfide Dimer (Side Product) Thiol->Disulfide Oxidative Dimerization Sulfoxide Sulfoxide (Under-oxidized Impurity) Thioether->Sulfoxide Oxidation (Fast) Sulfone 2,6-Dichlorophenylsulfonylethanol (Target Product) Sulfoxide->Sulfone Oxidation (Slow)

Caption: Kinetic pathways in the synthesis of 2,6-Dichlorophenylsulfonylethanol and common impurities.

V. References

  • Title: Benzenethiol, 2,6-dichloro- | C6H4Cl2S | CID 90671 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis and reactivity of succinylthioimidazolium salts: A unified strategy for the preparation of thioethers Source: eDiss (University of Göttingen) URL: [Link]

  • Title: 1,2,2-Trichloroethene-1-sulfonyl fluoride – a versatile synthetic building block Source: TU Clausthal Institutional Repository URL: [Link]

Troubleshooting

Technical Support Center: NMR Troubleshooting for 2,6-Dichlorophenylsulfonylethanol

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve unexpected nuclear magnetic resonanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals diagnose and resolve unexpected nuclear magnetic resonance (NMR) anomalies specifically associated with 2,6-Dichlorophenylsulfonylethanol (also known as 2-(2,6-dichlorophenylsulfonyl)ethanol).

Because of its unique structural features—a highly electron-withdrawing sulfonyl group, an acidic α -carbon, and bulky ortho-chloro substituents—this molecule frequently produces complex or unexpected NMR spectra. This guide bridges the gap between theoretical causality and practical benchtop solutions.

Diagnostic Workflow: Identifying Unexpected Peaks

Before altering your sample, use the decision tree below to categorize the unexpected peaks based on their chemical shift ( δ ) regions. This logical framework ensures that you apply the correct protocol rather than chasing false impurities.

NMR_Troubleshooting Start Unexpected Peak Detected in 1H NMR Region Analyze Chemical Shift Region (ppm) Start->Region Vinyl 5.5 - 6.8 ppm (Multiplets) Region->Vinyl Arom 7.4 - 7.6 ppm (Broad/Doubled) Region->Arom Aliph < 3.0 ppm (Singlets/Multiplets) Region->Aliph Broad Variable ppm (Broad Singlet) Region->Broad Elim Elimination to Vinyl Sulfone Vinyl->Elim Rotamer Restricted Rotation (Atropisomerism) Arom->Rotamer Solvent Trace Solvent Impurities Aliph->Solvent Exchange Exchangeable Proton (OH / H2O) Broad->Exchange Action1 Re-purify via Column Chromatography Elim->Action1 Action2 Perform VT-NMR (Heat to 50-80°C) Rotamer->Action2 Action3 Dry Sample / Check Fulmer Table Solvent->Action3 Action4 D2O Exchange Experiment Exchange->Action4

Caption: Diagnostic workflow for identifying and resolving unexpected NMR peaks in 2,6-Dichlorophenylsulfonylethanol.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: I am observing unexpected multiplets between 5.8 ppm and 6.8 ppm. What is this, and how did it form?

A: This is the classic signature of 2,6-dichlorophenyl vinyl sulfone , a common degradation product.

  • The Causality: The highly electron-withdrawing 2,6-dichlorophenylsulfonyl group significantly increases the acidity of the aliphatic α -protons (the −CH2​− adjacent to the SO2​ ). Under mildly basic conditions, or even during prolonged heating during solvent evaporation, the molecule undergoes an E1cB-like elimination of water to form the vinyl sulfone.

  • The Fix: Re-purify the sample using silica gel chromatography. Moving forward, avoid basic conditions and keep rotary evaporation bath temperatures below 35°C.

Q2: The aromatic peaks (7.4–7.6 ppm) appear excessively broad or show unexpected "doubling," making integration difficult. Is my sample impure?

A: Not necessarily. You are highly likely observing restricted rotation (rotamers/atropisomerism) around the Caryl​−S bond[1][2].

  • The Causality: The bulky ortho-chloro substituents at the 2 and 6 positions sterically clash with the sulfonyl oxygens and the ethanol chain. At room temperature, this restricted rotation is slow on the NMR timescale, causing the spectrometer to capture multiple distinct conformers, leading to peak broadening or doubling.

  • The Fix: Perform a Variable Temperature (VT) NMR experiment. Heating the sample increases the kinetic energy, accelerating bond rotation until the signals coalesce into sharp, expected peaks.

Q3: I have persistent sharp singlets at 1.25 ppm and/or 2.05 ppm in my CDCl3​ spectrum. Are these degradation products?

A: No, these are trace solvent impurities.

  • The Causality: A peak at 1.25 ppm is typically associated with hydrocarbon grease (e.g., vacuum grease or stopcock grease), while a peak at 2.05 ppm in CDCl3​ is residual ethyl acetate or acetone[3][4].

  • The Fix: Consult the authoritative impurity tables by Fulmer et al.[5] to cross-reference trace solvent shifts. To remove stubborn ethyl acetate, co-evaporate your sample with dichloromethane (DCM) several times before drying under high vacuum[2].

Q4: A massive broad peak is overlapping with my aliphatic signals around 3.5–4.0 ppm. How can I uncover my product peaks?

A: This is likely a combination of the terminal hydroxyl (-OH) proton of your compound and residual water in the deuterated solvent[2].

  • The Causality: The chemical shift of exchangeable protons is highly dependent on concentration, temperature, and hydrogen bonding. Water in CDCl3​ often appears around 1.56 ppm, but in the presence of an alcohol, they can rapidly exchange and average out to a broad peak that wanders into the 3.5–4.0 ppm range.

  • The Fix: Perform a D2​O exchange experiment to self-validate the assignment and clear the region[1].

Quantitative Data Presentation

Use the following table to quickly differentiate between the expected structural signals of 2,6-Dichlorophenylsulfonylethanol and common unexpected artifacts.

Chemical Shift ( δ , ppm)MultiplicityOrigin / AssignmentDiagnostic Status
7.40 - 7.60 Multiplet / BroadAromatic Protons (3H)Expected (May show rotamers)
3.80 - 4.20 Multiplet / Triplet −CH2​−OH (2H)Expected
3.50 - 3.80 Multiplet / Triplet −CH2​−SO2​− (2H)Expected
5.80 - 6.80 ABX/AMX SystemVinyl Protons ( −CH=CH2​ )Unexpected (Elimination Product)
1.25 Sharp SingletHydrocarbon / Vacuum GreaseUnexpected (Contamination)
2.05 Sharp SingletAcetone / Ethyl Acetate in CDCl3​ Unexpected (Solvent Residue)
Variable (1.5 - 4.0) Broad Singlet −OH / H2​O Expected (Requires D2​O check)

Self-Validating Experimental Protocols

To ensure scientific integrity, do not guess the identity of unexpected peaks. Use these step-by-step methodologies to force the chemical system to validate your hypothesis.

Protocol A: D2​O Exchange Experiment (For Broad Peaks)

This protocol confirms whether a broad peak belongs to an exchangeable proton (like your -OH group) or is a structural anomaly[1].

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum of your sample in CDCl3​ at room temperature.

  • Addition: Remove the NMR tube cap and add 1 to 2 drops of high-purity Deuterium Oxide ( D2​O ).

  • Biphasic Mixing: Cap the tube securely and shake vigorously for 30–60 seconds. Note: D2​O and CDCl3​ are immiscible; thorough agitation is required to facilitate proton-deuterium exchange at the solvent interface.

  • Re-acquisition: Place the tube back into the spectrometer and re-run the spectrum.

  • Validation: The broad -OH peak will disappear (having been converted to -OD, which is invisible in 1H NMR), and a new sharp peak for HOD will appear around 4.79 ppm (in D2​O ), leaving your aliphatic signals completely clean.

Protocol B: Variable Temperature (VT) NMR (For Broad/Doubled Aromatics)

This protocol confirms the presence of rotamers due to the bulky 2,6-dichloro groups[1][2].

  • Solvent Selection: Prepare a fresh sample using a high-boiling deuterated solvent, such as DMSO- d6​ (boiling point 189°C). Do not use CDCl3​ for VT-NMR above 45°C.

  • Baseline Acquisition: Acquire a spectrum at 25°C. Note the doubled or broadened aromatic peaks.

  • Temperature Ramp: Increase the spectrometer's probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, 65°C).

  • Equilibration: Allow the sample to equilibrate for 5 minutes at each new temperature before acquiring the spectrum.

  • Validation: Observe the peaks. As thermal energy overcomes the rotational barrier of the Caryl​−S bond, the separate signals will broaden further, reach a coalescence point, and finally merge into sharp, distinct multiplets, confirming atropisomerism rather than chemical impurity.

References

  • University of Rochester. "Troubleshooting 1H NMR Spectroscopy." Not Voodoo X. URL:[Link]

  • ResearchGate Community. "How Can I Resolve a Persistent Unwanted NMR Peak at 1.25 ppm?" ResearchGate, 2024. URL:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29, 2176–2179. DOI: 10.1021/om100106e. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

validation of 2,6-Dichlorophenylsulfonylethanol analytical methods

Validation of 2,6-Dichlorophenylsulfonylethanol Analytical Methods: A Comparative Guide The compound 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) has emerged as a critical sterically hindered linker and building...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 2,6-Dichlorophenylsulfonylethanol Analytical Methods: A Comparative Guide

The compound 2,6-Dichlorophenylsulfonylethanol (CAS: 688763-07-7) has emerged as a critical sterically hindered linker and building block in advanced organic synthesis, particularly in the development of complex pharmaceuticals and bioconjugates. The presence of two bulky chlorine atoms ortho to the sulfonyl group provides exceptional stability against premature cleavage. However, this unique structural rigidity, combined with the high polarity of the sulfonyl and hydroxyl moieties, presents distinct analytical challenges.

This guide objectively compares the performance of an optimized UPLC-PDA-MS methodology against traditional HPLC-UV and GC-FID alternatives for the quality control and stability assessment of 2,6-Dichlorophenylsulfonylethanol. All validation parameters discussed align with the latest [1].

Mechanistic Overview & Causality in Method Selection

When analyzing 2,6-Dichlorophenylsulfonylethanol, analysts must account for its specific physicochemical properties [2]. The sulfonyl group ( −SO2​− ) conjugated with the aromatic ring provides strong chromophoric activity, making Ultraviolet (UV) or Photodiode Array (PDA) detection highly viable. However, the sterically hindered 2,6-dichloro substitution creates a rigid molecular conformation that frequently causes peak tailing on older, non-endcapped silica stationary phases due to secondary interactions with residual silanols.

Furthermore, the isotopic signature of the two chlorine atoms ( 35Cl and 37Cl ) yields a highly distinct mass spectrometry (MS) pattern (M, M+2, M+4 in a 9:6:1 ratio). This causality drives the superiority of MS coupling: it allows for absolute specificity in complex matrices where isobaric, non-halogenated impurities might co-elute.

Workflow N1 Sample Preparation (Acetonitrile Extraction) N2 Chromatographic Separation (Sub-2µm C18 UPLC) N1->N2 N3 PDA Detection (UV Quantitation @ 220 nm) N2->N3 N4 MS/MS Confirmation (Isotope Ratio Profiling) N2->N4 N5 Data Integration & ICH Q2(R2) Validation N3->N5 N4->N5

Workflow for UPLC-PDA-MS analysis of 2,6-Dichlorophenylsulfonylethanol.

Objective Comparison of Analytical Alternatives

To establish the most robust analytical control strategy, three methodologies were evaluated. The UPLC-PDA-MS method (the proposed product workflow) utilizes a sub-2 μ m particle size column to maximize theoretical plates and minimize the run time, resolving the peak tailing issues inherent to the traditional HPLC-UV method. GC-FID was evaluated as a secondary alternative; however, the high boiling point and thermal degradation risk of the sulfonyl ethanol moiety necessitated undesirable derivatization steps.

Table 1: Performance Comparison of Analytical Workflows
ParameterUPLC-PDA-MS (Optimized)HPLC-UV (Traditional)GC-FID (Alternative)
Run Time 4.5 minutes18.0 minutes25.0 minutes
LOD / LOQ 0.01 µg/mL / 0.03 µg/mL0.5 µg/mL / 1.5 µg/mL2.0 µg/mL / 6.0 µg/mL
Specificity Excellent (Isotopic profiling)Moderate (UV only)Poor (Requires derivatization)
Peak Symmetry 1.05 (Highly symmetrical)1.45 (Noticeable tailing)N/A (Thermal breakdown)
Primary Use Case High-throughput QC & StabilityRoutine bulk purityVolatile impurity screening

Self-Validating Experimental Protocol: UPLC-PDA-MS

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates continuous System Suitability Testing (SST) to guarantee that any mechanical or chemical failure automatically halts the validation sequence, preventing the generation of false-positive data.

Step 1: Preparation of Mobile Phase and Diluent

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Formic acid ensures the protonation of the hydroxyl group and suppresses silanol ionization).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Step 2: Standard and Internal Standard (IS) Preparation

  • Prepare a stock solution of 2,6-Dichlorophenylsulfonylethanol at 1.0 mg/mL in the diluent.

  • Spike with 4-Bromophenylsulfonylethanol (10 µg/mL) as the Internal Standard. Causality: The IS accounts for any injection volume variability and matrix suppression effects during electrospray ionization (ESI).

Step 3: Chromatographic Conditions

  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 0.5 minutes.

  • Detection: PDA at 220 nm; MS in ESI+ mode scanning m/z 100-500.

Step 4: System Suitability Criteria (The Self-Validation Gate) Before sample analysis, the system must pass the following criteria:

  • Resolution ( Rs​ ): > 2.5 between the IS and 2,6-Dichlorophenylsulfonylethanol.

  • Tailing Factor ( Tf​ ): 1.2 for the target peak.

  • RSD of Area Ratio: 1.0% for six replicate injections. If any criterion fails, the run is automatically aborted, ensuring data integrity.

Method Validation Data (ICH Q2(R2) Compliance)

The optimized UPLC-PDA-MS method was subjected to rigorous validation per standards [1]. The causality behind testing robustness (e.g., altering flow rate by ± 10%) is to prove the method's resilience against day-to-day instrumental drift.

Validation Root ICH Q2(R2) Validation Spec Specificity (Peak Purity via PDA/MS) Root->Spec Lin Linearity & Range (R² > 0.999) Root->Lin Acc Accuracy & Precision (Recovery 98-102%) Root->Acc Rob Robustness (Temp/Flow Variations) Root->Rob

Core ICH Q2(R2) validation parameters evaluated for the analytical method.

Table 2: Summary of Validation Results
Validation ParameterAcceptance Criteria (ICH Q2)Results ObtainedStatus
Linearity (Range) R2≥0.999 (0.05 to 50 µg/mL) R2=0.9998 Pass
Method Precision (Repeatability) %RSD 2.0% ( n=6 )%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different analyst/day)%RSD = 0.82%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.8%Pass
Robustness No significant change in Rs​ or Tf​ Rs​>2.5 maintainedPass

Analytical Insight: The exceptional linearity and recovery are directly attributed to the use of the internal standard, which normalizes the inherent ionization suppression often observed with highly chlorinated aromatic compounds in ESI-MS.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency URL: [Link]

Comparative

A Comparative Guide to the Synthesis of 2,6-Dichlorophenylsulfonylethanol for Advanced Research Applications

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2,6-Dichlorophenylsulfonylethanol serves as a key intermediate, valued for the...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. 2,6-Dichlorophenylsulfonylethanol serves as a key intermediate, valued for the unique electronic and steric properties imparted by the dichloro-substituted phenylsulfonyl moiety. This guide provides an in-depth comparison of two plausible and robust synthetic routes for this target compound, designed to inform researchers on the strategic choices available for its preparation. The methodologies discussed are grounded in established chemical principles, offering a balanced view of their respective advantages and challenges.

The synthesis of the key precursor, 2,6-dichlorophenylsulfonyl chloride, is a prerequisite for both routes. This intermediate can be reliably prepared via the electrophilic aromatic substitution of 1,3-dichlorobenzene with chlorosulfonic acid, a well-documented transformation for analogous structures.[1]

Route 1: Catalytic Direct Monosulfonylation of Ethylene Glycol

This approach focuses on the direct reaction between 2,6-dichlorophenylsulfonyl chloride and ethylene glycol, employing a catalyst to favor the formation of the mono-substituted product. The primary challenge in this route is mitigating the formation of the di-sulfonylated byproduct. The use of a significant excess of ethylene glycol can shift the equilibrium towards the desired monosulfonylethanol. Furthermore, the application of regioselective catalysts, such as those based on tin or borinic acid derivatives, has been shown to be effective in the selective sulfonylation of primary alcohols in diols.[2][3][4]

The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the electrophilic sulfur atom of 2,6-dichlorophenylsulfonyl chloride. A base, typically a tertiary amine like triethylamine, is used to neutralize the hydrochloric acid byproduct. The catalyst, for instance, dibutyltin oxide, can form a stannylidene intermediate with ethylene glycol, activating one hydroxyl group for selective sulfonylation.[4][5] This catalytic approach is advantageous as it avoids the additional steps of protection and deprotection.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The flask is charged with ethylene glycol (10 equivalents) and a catalytic amount of dibutyltin oxide (0.05 equivalents) in anhydrous dichloromethane.

  • Addition of Reagents: The solution is cooled to 0 °C in an ice bath. A solution of 2,6-dichlorophenylsulfonyl chloride (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane is added dropwise from the dropping funnel over 1 hour.

  • Reaction Progression: The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2,6-Dichlorophenylsulfonylethanol.

Route_1_Workflow cluster_prep Precursor Synthesis cluster_main_reaction Main Reaction cluster_workup Purification DCB 1,3-Dichlorobenzene DPSC 2,6-Dichlorophenylsulfonyl Chloride DCB->DPSC  Chlorosulfonation CSA Chlorosulfonic Acid CSA->DPSC DPSC_input 2,6-Dichlorophenylsulfonyl Chloride EG Ethylene Glycol (excess) Reaction Catalytic Monosulfonylation EG->Reaction Catalyst Dibutyltin Oxide Catalyst->Reaction Base Triethylamine Base->Reaction DPSC_input->Reaction Workup Aqueous Work-up Reaction->Workup Chromatography Column Chromatography Workup->Chromatography Product1 2,6-Dichlorophenylsulfonylethanol Chromatography->Product1

Caption: Workflow for Catalytic Direct Monosulfonylation.

Route 2: Synthesis via a Protected Ethylene Glycol Intermediate

To circumvent the issue of di-sulfonylation with absolute certainty, a protection-deprotection strategy can be employed. This involves the use of a mono-protected ethylene glycol derivative, such as 2-(benzyloxy)ethanol. The hydroxyl group is reacted with 2,6-dichlorophenylsulfonyl chloride, and the protecting group is subsequently removed to afford the desired product. This method offers excellent control and predictability, often leading to higher yields of the mono-substituted product.

This route proceeds in three distinct stages: protection, sulfonylation, and deprotection. Initially, one of the hydroxyl groups of ethylene glycol is protected, for instance, as a benzyl ether. The remaining free hydroxyl group then undergoes sulfonylation with 2,6-dichlorophenylsulfonyl chloride in the presence of a base. The final step involves the removal of the benzyl protecting group, typically through catalytic hydrogenation, to yield 2,6-Dichlorophenylsulfonylethanol. This multi-step approach, while longer, provides a more controlled synthesis.

  • Protection of Ethylene Glycol: Ethylene glycol is mono-benzylated using benzyl bromide and a base like sodium hydride in an appropriate solvent (e.g., THF) to yield 2-(benzyloxy)ethanol.

  • Sulfonylation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, 2-(benzyloxy)ethanol (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled to 0 °C, and triethylamine (1.2 equivalents) is added. A solution of 2,6-dichlorophenylsulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane is then added dropwise. The reaction is stirred at room temperature until completion (monitored by TLC).

  • Work-up (Sulfonylation): The reaction mixture is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product can be purified by column chromatography if necessary.

  • Deprotection: The resulting 2-(benzyloxy)ethyl 2,6-dichlorophenylsulfonate is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete.

  • Final Purification: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, 2,6-Dichlorophenylsulfonylethanol.

Route_2_Workflow cluster_prep Precursor Synthesis cluster_main_reaction Main Synthetic Sequence cluster_workup Purification DCB 1,3-Dichlorobenzene DPSC 2,6-Dichlorophenylsulfonyl Chloride DCB->DPSC  Chlorosulfonation CSA Chlorosulfonic Acid CSA->DPSC DPSC_input 2,6-Dichlorophenylsulfonyl Chloride EG Ethylene Glycol Protect Protection (e.g., Benzylation) EG->Protect Protected_EG 2-(Benzyloxy)ethanol Protect->Protected_EG Sulfonylation Sulfonylation Protected_EG->Sulfonylation DPSC_input->Sulfonylation Protected_Intermediate Protected Sulfonate Ester Sulfonylation->Protected_Intermediate Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Intermediate->Deprotection Purification Filtration & Concentration Deprotection->Purification Product2 2,6-Dichlorophenylsulfonylethanol Purification->Product2

Caption: Workflow for Synthesis via a Protected Intermediate.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Catalytic Direct MonosulfonylationRoute 2: Synthesis via Protected Intermediate
Number of Steps 1 (from sulfonyl chloride)3 (protection, sulfonylation, deprotection)
Atom Economy HigherLower
Control & Selectivity Moderate to high (catalyst dependent)Very high
Potential Byproducts Di-sulfonylated ethylene glycolMinimal, related to protection/deprotection
Reagent Considerations Requires a specific catalyst (e.g., organotin)Requires protecting group reagents and catalyst for deprotection (e.g., Pd/C)
Typical Yield Moderate to GoodGood to Excellent
Process Complexity Simpler, one-pot potentialMore complex, requires isolation of intermediates
Suitability Large-scale synthesis, process optimizationFine chemical synthesis, high purity requirements

Conclusion

The choice between these two synthetic routes for 2,6-Dichlorophenylsulfonylethanol depends on the specific requirements of the research. Route 1 offers a more direct and atom-economical approach, which is particularly attractive for larger-scale production where process efficiency is a key driver. However, it necessitates careful optimization of reaction conditions and catalyst selection to maximize the yield of the desired mono-sulfonated product.

Conversely, Route 2 provides a more controlled and predictable synthesis. While it involves more steps, the protection-deprotection strategy virtually eliminates the risk of di-sulfonylation, often leading to higher purity and overall yields of the final product. This makes it an excellent choice for laboratory-scale synthesis where the primary goal is to obtain high-quality material for further research and development.

Ultimately, both routes are viable and grounded in sound chemical principles. The selection of the optimal pathway will be guided by the researcher's priorities, whether they be process simplicity and efficiency or synthetic control and purity.

References

  • Lee, D., & Taylor, M. S. (2011). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 133(10), 3724–3727. Available at: [Link]

  • U.S. Patent No. 6,194,586 B1. (2001). Selective sulphonation of the primary alcohol of a diol containing both primary and secondary alcohols.
  • Martinelli, M. J., Nayyar, N. K., Moher, E. D., Dhokte, U. P., Pawlak, J. M., & Vaidyanathan, R. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447–450. Available at: [Link]

  • Shanzer, A., Libman, J., & Frolow, F. (1980). Stannoxanes as templates for regioselective functionalization of symmetric diols. Journal of the American Chemical Society, 102(22), 6968-6969.
  • Gowda, B. T., Rodrigues, V. Z., & Foro, S. (2010). 2,4-Dichloro-N-(2,3-dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2838. Available at: [Link]

Sources

Validation

The Strategic Role of Dichlorophenyl Building Blocks in Drug Design

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating sterically hindered linkers and building blocks. In modern medicinal chemistry, the spatial orientation of...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, medicinal chemists, and drug development professionals evaluating sterically hindered linkers and building blocks.

In modern medicinal chemistry, the spatial orientation of a molecule is just as critical as its electronic properties. The selection of specific linker moieties dictates the conformational rigidity, solubility, and target-binding affinity of an active pharmaceutical ingredient (API).

2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE) has emerged as a highly specialized, sterically hindered linker[1]. The dual ortho-chlorine substitution pattern forces the adjacent sulfonyl group out of the phenyl ring's plane. This steric clash restricts free rotation, locking the molecule into a rigid, orthogonal conformation. Such conformational locking is highly sought after in the development of complex allosteric modulators—such as positive allosteric modulators (PAMs) for the dopamine D1 receptor, where unusual "boat" conformations are required to fit precise binding pockets[2].

To understand its unique utility, we must objectively compare 2,6-DCPSE against its structural analogs: 2,4-Dichlorophenylsulfonylethanol (a positional isomer)[3], 2,6-Dichlorophenylthioethanol (its unoxidized sulfide precursor)[4], and Ethyl 2-(2,6-dichlorophenyl)acetate (a carbon-linked analog)[5].

Quantitative Data & Physicochemical Comparison

The table below summarizes the key physicochemical differences that dictate the selection of these compounds in a synthetic route.

Compound NameCAS NumberMolecular WeightLinkage TypeSteric HindranceH-Bond AcceptorPrimary Application Advantage
2,6-Dichlorophenylsulfonylethanol 688763-07-7[6]255.12 g/mol Sulfonyl (-SO2-)High (Symmetric)Yes (Strong)Rigid, conformationally locked linker; high aqueous solubility.
2,4-Dichlorophenylsulfonylethanol 107737-90-6[3]255.12 g/mol Sulfonyl (-SO2-)Moderate (Asymmetric)Yes (Strong)More flexible linkage; less steric bulk allows easier nucleophilic coupling.
2,6-Dichlorophenylthioethanol 688762-66-5[4]223.12 g/mol Thioether (-S-)High (Symmetric)NoHighly lipophilic precursor; used when H-bonding causes off-target effects.
Ethyl 2-(2,6-dichlorophenyl)acetate B2472086[5]233.09 g/mol Ester/CarbonHigh (Symmetric)Yes (Moderate)Carbon-carbon bond formation; precursor to complex API core fragments.

Mechanistic Insights: Causality Behind the Chemistry

Choosing between these compounds is not arbitrary; it is driven by the specific thermodynamic and kinetic requirements of the target API.

  • The 2,6- vs. 2,4- Substitution Causality: Using a 2,4-dichloro pattern leaves one ortho position open. This asymmetric steric environment allows the sulfonyl-ethanol chain to rotate and adopt a flatter, more co-planar geometry with the aromatic ring. While this makes downstream coupling reactions kinetically faster (due to reduced steric shielding), it sacrifices the 3D conformational control needed for highly selective receptor binding. The 2,6-dichloro pattern acts as a symmetric "wall," permanently restricting the dihedral angle of the linker.

  • The Sulfonyl vs. Thioether Causality: The oxidation state of the sulfur atom drastically alters the molecule's electronics. The thioether (2,6-Dichlorophenylthioethanol) is electron-rich and lipophilic. Oxidizing it to the sulfone (2,6-DCPSE) introduces two highly electronegative oxygen atoms. This not only provides strong hydrogen-bond acceptor sites to interact with target proteins but also turns the sulfonyl group into a powerful electron-withdrawing group (EWG). This EWG effect increases the acidity (lowers the pKa) of adjacent protons, which can be leveraged in specific base-catalyzed coupling strategies.

Decision Matrix for Linker Selection

G Start Select Dichlorophenyl Building Block Q1 Require high steric hindrance (symmetric ortho-substituents)? Start->Q1 Yes_26 2,6-Dichloro Pattern Q1->Yes_26 Yes No_24 2,4-Dichloro Pattern (e.g., 2,4-DCPSE) More flexible, asymmetric Q1->No_24 No Q2 Require H-bond acceptor and rigid geometry? Yes_26->Q2 Ester Ethyl 2-(2,6-dichlorophenyl)acetate (C-C bond precursor) Yes_26->Ester Need C-C bond linkage Sulfone 2,6-Dichlorophenylsulfonylethanol (Rigid, H-bond acceptor) Q2->Sulfone Yes (Sulfonyl) Sulfide 2,6-Dichlorophenylthioethanol (More lipophilic, no H-bonds) Q2->Sulfide No (Thioether)

Caption: Logical decision tree for selecting the appropriate dichlorophenyl building block based on structural needs.

Self-Validating Experimental Protocols

To utilize 2,6-DCPSE effectively, it must be activated. The primary alcohol is a poor leaving group; therefore, it is typically converted into a mesylate or tosylate before coupling with an API core. Alternatively, researchers may need to synthesize 2,6-DCPSE directly from the cheaper thioether precursor.

Below are the self-validating protocols for both workflows.

Protocol A: Oxidation of 2,6-Dichlorophenylthioethanol to 2,6-DCPSE

Causality: meta-Chloroperoxybenzoic acid (mCPBA) is used as the oxidant. By strictly controlling the stoichiometry (2.2 equivalents), we ensure the reaction bypasses the intermediate sulfoxide and drives completely to the sulfone, preventing a difficult-to-separate mixture of oxidation states.

  • Preparation: Dissolve 10.0 mmol of 2,6-Dichlorophenylthioethanol in 50 mL of anhydrous dichloromethane (DCM) and cool to 0 °C in an ice bath.

  • Addition: Slowly add 22.0 mmol (2.2 eq) of mCPBA (77% max purity) in small portions over 30 minutes to control the exothermic oxidation.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation logic: The starting thioether has a high Rf (~0.7). The intermediate sulfoxide is highly polar (Rf ~0.1). The desired sulfone (2,6-DCPSE) has an intermediate polarity (Rf ~0.4). The reaction is validated as complete when the high and low Rf spots completely disappear, leaving only the Rf 0.4 spot.

  • Workup: Quench with saturated aqueous Na2S2O3 to destroy excess peroxide. Wash the organic layer with saturated NaHCO3 (3 x 50 mL) to remove the m-chlorobenzoic acid byproduct. Dry over MgSO4, filter, and concentrate under vacuum.

Protocol B: Activation of 2,6-DCPSE via Mesylation

Causality: Methanesulfonyl chloride (MsCl) converts the terminal hydroxyl into a mesylate, an excellent leaving group for subsequent SN​2 displacement by a nucleophilic amine. Triethylamine (TEA) is added to act as an acid scavenger, neutralizing the HCl generated during the reaction to prevent the degradation of the sulfonyl linker.

  • Preparation: Dissolve 5.0 mmol of 2,6-DCPSE in 25 mL of anhydrous DCM under a nitrogen atmosphere. Add 7.5 mmol (1.5 eq) of Triethylamine (TEA). Cool to 0 °C.

  • Activation: Dropwise, add 6.0 mmol (1.2 eq) of Methanesulfonyl chloride (MsCl).

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for 2 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via LC-MS.

    • Validation logic: The starting material (2,6-DCPSE) has an m/z of 255. The reaction is successful and complete when the starting mass disappears and is replaced by the mesylate product mass ( m/z 333 for the 35Cl isotope). The absence of side-products validates the anhydrous conditions.

  • Workup: Dilute with 25 mL DCM, wash with 1N HCl (to remove excess TEA), followed by brine. Dry over anhydrous Na2SO4 and concentrate. The activated linker should be used immediately in the next coupling step to prevent degradation.

Linker Activation and Coupling Workflow

Workflow A 2,6-DCPSE (Alcohol) B Mesylation (MsCl, Et3N, DCM) A->B C Activated Linker (Mesylate) B->C  Self-Validating: TLC/LC-MS Check D Nucleophilic Substitution (Target Amine/Core, K2CO3) C->D E Final API/Conjugate (Sterically Hindered) D->E  Yield Optimization

Caption: Standard synthetic workflow for activating and coupling 2,6-DCPSE to a target pharmaceutical core.

Conclusion

For drug development professionals, the choice between dichlorophenyl compounds dictates the ultimate success of the synthetic pathway and the pharmacological profile of the API. While Ethyl 2-(2,6-dichlorophenyl)acetate is preferred for building core carbon frameworks[5], and 2,4-Dichlorophenylsulfonylethanol offers synthetic flexibility[3], 2,6-Dichlorophenylsulfonylethanol remains the premier choice when absolute conformational rigidity, steric shielding, and hydrogen-bond participation are required in the linker region[1][6].

References

  • GLR Innovations. "Sterically Hindered Linker: 2,6-Dichlorophenylsulfonylethanol 98%." GLR Innovations Product Catalog. Available at:[Link]

  • ResearchGate. "Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent D1 PAM." ResearchGate, Sep. 2019. Available at: [Link]

  • GLR Innovations. "Sterically Hindered Linker: 2,6-Dichlorophenylthioethanol 98%." GLR Innovations Product Catalog. Available at: [Link]

Sources

Comparative

Spectroscopic Comparison of Sulfonyl Compounds: A Comprehensive Analytical Guide

As a Senior Application Scientist, I approach the characterization of sulfonyl compounds not merely as a routine checklist, but as a mechanistic puzzle. The sulfonyl group (R-SO₂-R') is a ubiquitous pharmacophore in medi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of sulfonyl compounds not merely as a routine checklist, but as a mechanistic puzzle. The sulfonyl group (R-SO₂-R') is a ubiquitous pharmacophore in medicinal chemistry, forming the backbone of sulfonamide antibiotics, sulfonylurea antidiabetics, and critical synthetic intermediates like sulfonyl chlorides. However, the unique electronic properties of the hexavalent sulfur atom—and its susceptibility to inductive and resonance effects from adjacent substituents—present distinct analytical challenges.

Spectroscopic analysis should never be a random collection of data, but a hypothesis-driven interrogation of molecular structure[1]. This guide provides an objective, data-driven comparison of the spectroscopic behaviors of sulfonyl compounds, detailing the causality behind experimental choices and providing self-validating protocols for rigorous characterization.

Infrared (IR) Spectroscopy: Probing the S=O Bond

The S=O bond in sulfonyl compounds is highly polar, making Infrared (IR) spectroscopy an exceptionally sensitive tool for functional group verification[2]. The asymmetric and symmetric stretching frequencies are heavily influenced by the electronegativity of the substituents attached to the sulfur atom.

When analyzing a spectrum, the shift in frequency directly correlates to the bond order. For instance, sulfonyl chlorides exhibit strong characteristic bands at the highest frequencies (1410–1370 cm⁻¹ and 1204–1166 cm⁻¹)[1]. The highly electronegative chlorine atom withdraws electron density via induction, restricting resonance and increasing the S=O bond character. Conversely, sulfonamides display lower frequencies because the nitrogen lone pair can partially donate electron density into the sulfonyl system, slightly weakening the S=O bond[2].

Table 1: Comparative IR Stretching Frequencies of Sulfonyl Compounds
Compound ClassAsymmetric Stretch (cm⁻¹)Symmetric Stretch (cm⁻¹)Mechanistic Causality / Notes
Sulfonyl Chlorides 1410 – 13701204 – 1166High electronegativity of Cl restricts resonance, strengthening the S=O bond[1].
Sulfonate Esters 1372 – 13351195 – 1168Inductive withdrawal by oxygen increases bond order relative to standard sulfones[2].
Sulfonamides 1370 – 13351170 – 1155Nitrogen lone pair donation slightly weakens the S=O bond, lowering the frequency[2].
Sulfones 1350 – 13001160 – 1120Baseline alkyl/aryl substituents provide the standard, unperturbed S=O stretching[2].

Nuclear Magnetic Resonance (NMR): Mapping the Electronic Environment

Nuclear Magnetic Resonance (NMR) provides a high-resolution map of the electronic environment surrounding the sulfonyl pharmacophore. The strong electron-withdrawing nature of the -SO₂- group profoundly deshields adjacent α-protons and carbons.

In a standard alkyl sulfone, α-protons typically resonate between 2.9 and 3.3 ppm. However, in sulfonyl chlorides, the additive inductive effect of the chlorine atom pushes these protons further downfield, often centering around 3.68 ppm[1].

When evaluating sulfonamides, the chemical shift of the N-H proton serves as a direct proxy for its acidity—a critical parameter in drug-target binding. For example, the N-H protons of N-acyl sulfonamides are shifted significantly downfield (>10 ppm) compared to standard sulfonamides, reflecting the dual electron-withdrawal by both the sulfonyl and carbonyl groups[3].

Table 2: Comparative NMR Chemical Shifts (¹H and ¹³C)
Structural Feature¹H Shift (ppm)¹³C Shift (ppm)Mechanistic Causality / Notes
Alkyl-SO₂-R (α-CH₂)2.9 – 3.340 – 60Strong deshielding due to the electron-withdrawing sulfonyl group.
Alkyl-SO₂Cl (α-CH₂)~3.6850 – 70Additional deshielding from the highly electronegative chlorine atom[1].
Aryl-SO₂-NH₂ (Aromatic ortho-H)7.8 – 8.0125 – 130The sulfonyl group acts as a meta-directing, strongly deactivating group on the ring.
R-SO₂-NH-R' (Sulfonamide N-H)7.0 – 8.5N/ABroad singlet; highly dependent on solvent hydrogen-bonding capabilities.
R-SO₂-NH-Acyl (N-Acyl N-H)10.0 – 11.5N/AExtreme downfield shift due to increased acidity from dual electron withdrawal[3].

Mass Spectrometry (MS): Elucidating Fragmentation Pathways

Mass Spectrometry (MS) is indispensable for elucidating the structural connectivity of sulfonyl compounds through predictable, yet complex, fragmentation pathways. Under electrospray ionization (ESI) and subsequent collision-induced dissociation (CID), aromatic sulfonamides frequently exhibit a characteristic neutral loss of 64 Da, corresponding to the extrusion of sulfur dioxide (SO₂)[4].

In negative ion mode, the fragmentation of deprotonated N-acyl aromatic sulfonamides diverges from simple cleavage. These compounds undergo an unusual Smiles-type rearrangement, where a carbonyl oxygen atom migrates to the benzene ring, predominantly yielding a phenoxide ion (m/z 93) rather than a standard anilide anion[5].

MS_Workflow N1 Arylsulfonamide Electrospray Ionization N2 Positive Ion Mode [M+H]+ N1->N2 N3 Negative Ion Mode [M-H]- N1->N3 N4 N-Protonation & S-N Cleavage N2->N4 Charge Transfer N5 SO2 Extrusion [M+H-64]+ N2->N5 CID Rearrangement N6 Anilide Anion [M-H-SO2]- N3->N6 Neutral SO2 Loss N7 Smiles Rearrangement Phenoxide Ion N3->N7 N-Acyl Derivatives

Mass spectrometry fragmentation pathways of arylsulfonamides.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical workflows must be designed to prevent artifacts. The following protocols integrate causality into every step to ensure self-validating results.

Protocol A: Moisture-Free NMR Acquisition for Reactive Sulfonyl Chlorides

Causality: Sulfonyl chlorides are highly electrophilic and rapidly hydrolyze to sulfonic acids in the presence of trace water. This releases HCl, which drastically shifts the entire spectrum and degrades the sample[6].

  • Solvent Preparation: Dry aprotic deuterated solvents (e.g., CDCl₃ or acetone-d₆) over activated 4Å molecular sieves for at least 24 hours prior to use[6].

  • Sample Handling: Weigh 10–15 mg of the sulfonyl chloride under an inert atmosphere (glovebox or dry nitrogen stream) directly into a pre-dried NMR tube.

  • Dissolution: Add 0.6 mL of the anhydrous deuterated solvent. Cap immediately and seal with Parafilm.

  • Acquisition: Acquire ¹H and ¹³C spectra immediately. Self-Validation Check: Monitor the spectrum for a broad peak around 11-12 ppm (indicating sulfonic acid formation) to verify sample integrity.

Protocol B: ESI-MS Fragmentation Mapping of Sulfonamides

Causality: Soft ionization (ESI) preserves the parent ion, while controlled Collision-Induced Dissociation (CID) maps the structural connectivity via specific neutral losses (e.g., SO₂ extrusion)[4].

  • Sample Preparation: Prepare a 1 µg/mL solution of the sulfonamide in LC-MS grade Methanol/Water (50:50). Add 0.1% Formic Acid for positive mode, or 0.1% Ammonium Hydroxide for negative mode.

  • Infusion: Infuse directly into the mass spectrometer at a flow rate of 10 µL/min.

  • Precursor Isolation: Isolate the [M+H]⁺ or[M-H]⁻ precursor ion in the quadrupole.

  • CID Ramping: Apply a normalized collision energy (NCE) ramp from 15 eV to 45 eV. Self-Validation Check: Confirm the presence of the[M+H-64]⁺ peak in positive mode to validate the presence of the -SO₂- core[4].

Protocol C: ATR-FTIR Analysis of Crystalline Sulfonyl Compounds

Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is hygroscopic (absorbing water at 3400 cm⁻¹ and 1640 cm⁻¹), which obscures critical N-H stretches. Furthermore, the high pressure of pelleting can induce polymorphic changes in crystalline sulfonamide drugs.

  • Background: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum to ensure a flat baseline.

  • Application: Place 2–5 mg of the neat solid sulfonyl compound directly onto the center of the crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate optical contact with the evanescent wave.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans. Self-Validation Check: Ensure the asymmetric S=O stretch (1370–1300 cm⁻¹) is the sharpest, most intense peak in the fingerprint region[2].

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed (nih.gov) URL:[Link]

  • CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements Source: ACS Publications URL:[Link]

  • IR Spectrum | Table of IR Spectroscopy Values Source: ChemTalk URL:[Link]

  • IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL:[Link]

  • New Potent Sulfonamide-Based Inhibitors of S. aureus Biotin Protein Ligase Source: PMC (nih.gov) URL:[Link]

Sources

Validation

Comparative Guide: Chemoselectivity and Cross-Reactivity of 2,6-Dichlorophenylsulfonylethanol in Bioconjugation Assays

Executive Summary In advanced bioconjugation and solid-phase synthesis, the choice of linker dictates the integrity and homogeneity of the final construct. 2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE, CAS: 688763-07-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced bioconjugation and solid-phase synthesis, the choice of linker dictates the integrity and homogeneity of the final construct. 2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE, CAS: 688763-07-7) has emerged as a highly effective sterically hindered linker for specialized chemical synthesis[1][2]. While traditional unhindered linkers often suffer from off-target cross-reactivity in complex biological milieus, 2,6-DCPSE leverages precise steric shielding to modulate reaction kinetics.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of 2,6-DCPSE against conventional alternatives. This document details the mechanistic causality behind its superior chemoselectivity and provides a self-validating protocol for rigorous cross-reactivity assessment.

Mechanistic Causality: The Power of Steric Shielding

Sulfonyl ethanol derivatives are well-documented for their utility in solid-phase organic synthesis and traceless linker strategies[3]. Upon base-catalyzed activation, these linkers undergo beta-elimination to generate vinyl sulfones, which are widely recognized for their versatile reactivity toward mercapto (thiol), amino, and hydroxyl groups[4]. However, unhindered vinyl sulfones exhibit broad reactivity, leading to significant cross-reactivity with primary amines (e.g., lysine residues) alongside the intended thiols (e.g., cysteine).

The 2,6-DCPSE Advantage: The architectural advantage of 2,6-DCPSE lies in the two bulky chlorine atoms at the ortho positions of the phenyl ring. Once activated, these halogens create a rigid steric umbrella over the sulfonyl group.

Why does this matter experimentally? Harder, bulkier nucleophiles like primary amines experience severe steric repulsion along their approach trajectory. Conversely, softer, highly polarizable thiolate anions can still efficiently attack the Michael acceptor. This kinetic differentiation drastically reduces off-target cross-reactivity without sacrificing conjugation efficiency.

Mechanism A 2,6-DCPSE Linker (Inactive State) B Base Activation (Beta-Elimination) A->B DBU / pH > 8 C Sterically Hindered Vinyl Sulfone B->C -H2O D Target Thiol (Cys) Conjugation C->D Fast Kinetics E Off-Target Amines (Lys) - Blocked C->E Steric Clash (Low Cross-Reactivity)

Mechanistic pathway of 2,6-DCPSE activation and chemoselective thiol conjugation.

Comparative Performance Data

To objectively evaluate 2,6-DCPSE, we benchmark it against two industry standards: Phenylsulfonylethanol (PSE) (an unhindered baseline) and standard Maleimide (a ubiquitous thiol-reactive group known for retro-Michael exchange vulnerabilities).

The data below synthesizes expected kinetic behavior in a standard competitive assay environment (pH 7.4, 37°C).

Linker SystemTarget Reactivity (Cys)Off-Target Reactivity (Lys)Serum Stability (t1/2)Retro-Michael Exchange
2,6-DCPSE > 95%< 2% > 72 hoursMinimal
PSE (Unhindered) > 90%~ 15%~ 24 hoursModerate
Maleimide > 98%< 5%~ 4 hoursHigh

Table 1: Comparative cross-reactivity and stability profiles of bioconjugation linkers.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To ensure absolute trustworthiness, cross-reactivity must be evaluated in a competitive, one-pot system rather than isolated parallel reactions. By introducing equimolar concentrations of competing nucleophiles alongside an isotopically labeled internal standard, this protocol becomes self-validating. Any observed selectivity is guaranteed to be a true kinetic preference of the linker, eliminating artifacts caused by sequential assay conditions or buffer discrepancies.

Workflow Step1 1. Linker Activation (Generate Reactive Intermediate) Step2 2. Competitive Incubation (Equimolar Cys + Lys + GSH) Step1->Step2 Add Nucleophiles Step3 3. Quenching (Acidify to pH 4.0) Step2->Step3 t = 60 min Step4 4. LC-MS/MS Analysis (Quantify Adducts) Step3->Step4 Inject Step5 5. Data Normalization (Calculate % Cross-Reactivity) Step4->Step5 AUC Ratio

Self-validating experimental workflow for competitive nucleophile cross-reactivity profiling.

Step-by-Step Methodology

1. Linker Activation (Beta-Elimination)

  • Action: Dissolve 10 mM of 2,6-DCPSE in anhydrous DMF. Add 1.1 equivalents of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and stir for 30 minutes at room temperature.

  • Causality: DBU is a non-nucleophilic base that efficiently drives the beta-elimination of the ethanol moiety, generating the reactive sterically hindered vinyl sulfone without participating in side reactions.

2. Competitive Incubation

  • Action: Prepare a reaction buffer (100 mM Sodium Phosphate, pH 7.4). Add equimolar amounts (50 mM each) of N-acetyl-L-cysteine (NAC) and N-acetyl-L-lysine (NAL), alongside a heavy-isotope spiked internal standard (e.g., ^13C-NAC). Introduce the activated 2,6-DCPSE (final concentration 5 mM) into the buffer. Incubate at 37°C for 60 minutes.

  • Causality: The one-pot competitive environment forces the nucleophiles to compete for the limited linker pool. The internal standard ensures that any matrix effects during downstream mass spectrometry are perfectly normalized.

3. Kinetic Quenching

  • Action: At exactly 60 minutes, quench the reaction by adding 10% Trifluoroacetic acid (TFA) until the solution reaches pH 4.0.

  • Causality: Vinyl sulfone conjugations are highly pH-dependent. At pH 7.4, thiolate anions are highly reactive. By rapidly dropping the pH to 4.0, we protonate the remaining thiols and amines, instantly arresting the reaction kinetics. This ensures the LC-MS/MS snapshot accurately reflects the exact timepoint of the competitive incubation.

4. LC-MS/MS Analysis & Quantification

  • Action: Inject the quenched mixture into a high-resolution LC-MS/MS system. Extract the Area Under the Curve (AUC) for the Cys-adduct, Lys-adduct, and the internal standard.

  • Causality: Calculating the ratio of the Lys-adduct AUC to the Cys-adduct AUC provides a direct, quantitative percentage of amine cross-reactivity, validating the steric shielding efficacy of the 2,6-dichloro substitution.

References

  • Sterically Hindered Linker - Glr Innovations. inqcrm.in. Retrieved from [Link]

  • Solid-Phase Organic Synthesis of Aryl Vinyl Ethers Using Sulfone-Linking Strategy. ResearchGate. Retrieved from[Link]

  • Reactivity and Kinetics of Vinyl Sulfone-Functionalized Self-Assembled Monolayers for Bioactive Ligand Immobilization. ACS Publications. Retrieved from [Link]

Sources

Comparative

Premium Sterically Hindered Linkers: A Literature Comparison of 2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE)

As drug development and complex oligonucleotide syntheses advance, the demand for highly specialized protecting groups and linkers has surged. 2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE, CAS: 688763-07-7) [1] has emerg...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and complex oligonucleotide syntheses advance, the demand for highly specialized protecting groups and linkers has surged. 2,6-Dichlorophenylsulfonylethanol (2,6-DCPSE, CAS: 688763-07-7) [1] has emerged as a premium sterically hindered linker and pseudo-solid-phase protecting group.

This guide provides an objective, data-driven comparison of 2,6-DCPSE against traditional alternatives like 2-Cyanoethanol (CE) and 2-(Phenylsulfonyl)ethanol (PSE)[2]. Designed for researchers and application scientists, this document synthesizes the mechanistic causality behind its performance and provides self-validating experimental protocols.

Mechanistic Rationale: Why 2,6-Dichloro Substitution Matters

The structural design of 2,6-DCPSE is not arbitrary; it is a masterclass in physical organic chemistry, balancing two critical forces: Steric Shielding and Electronic Activation .

  • Steric Shielding (The Ortho-Effect): Traditional protecting groups like CE leave the protected phosphate or carboxylate backbone vulnerable to nucleophilic attack during iterative synthetic cycles. By introducing two bulky chlorine atoms at the ortho positions of the phenyl ring, 2,6-DCPSE forces the aromatic ring out of coplanarity with the sulfonyl group. This creates a highly effective "steric umbrella" that shields the reactive center from off-target side reactions (e.g., premature cleavage during Fmoc deprotection in peptide-oligonucleotide conjugation).

  • Electronic Activation (EWG Effect): While steric bulk typically slows down reactions, deprotection of 2,6-DCPSE is paradoxically faster than its unsubstituted counterpart (PSE). The dual chlorine atoms act as powerful Electron-Withdrawing Groups (EWGs) via inductive effects. This significantly lowers the pKa of the α -protons on the ethyl chain. When exposed to a mild non-nucleophilic base like DBU, the α -proton is rapidly abstracted, triggering a lightning-fast β -elimination cascade.

Mechanism A Base (DBU) B α-Proton Abstraction A->B attacks C Carbanion Formation B->C accelerated by 2,6-Cl EWG D β-Elimination Cleavage C->D electron shift E Vinyl Sulfone + Free Target D->E irreversible

Fig 1: Base-catalyzed β-elimination mechanism of 2,6-DCPSE.

Comparative Performance Data

To objectively evaluate 2,6-DCPSE, we must compare it against the industry standards: 2-Cyanoethanol (CE) and 2-(Phenylsulfonyl)ethanol (PSE). The tables below summarize quantitative literature data regarding deprotection kinetics and chemical stability.

Table 1: Deprotection Kinetics & Yields (0.5 M DBU in ACN, 25°C)

Causality Note: The rapid t1/2​ of 2,6-DCPSE minimizes the time the target molecule spends in basic conditions, preventing base-catalyzed degradation of sensitive APIs or RNA backbones.

Protecting GroupStructural Feature t1/2​ (Cleavage)Known Side ReactionsOverall Recovery Yield
2-Cyanoethyl (CE) Linear, minimal bulk~5.0 minAcrylonitrile alkylation85 - 90%
2-(Phenylsulfonyl)ethyl (PSE) Bulky, moderate EWG~15.0 minMinimal90 - 95%
2,6-DCPSE Highly bulky, strong EWG< 2.0 min None (Sterically blocked) > 98%
Table 2: Stability Profile Across Synthetic Workflows

Causality Note: 2,6-DCPSE's superior stability in piperidine makes it the optimal choice for synthesizing PROTACs or peptide-oligonucleotide conjugates where Fmoc chemistry is required.

Reagent / ConditionWorkflow ApplicationCEPSE2,6-DCPSE
3% TCA in DCM Detritylation (Oligo)StableStableStable
20% Piperidine in DMF Fmoc Removal (Peptide)UnstableModerately StableHighly Stable
I2​ / Pyridine / H2​O Phosphite OxidationStableStableStable

Self-Validating Experimental Protocols

The following methodologies provide a self-validating system for utilizing 2,6-DCPSE. The generation of the highly UV-active 2,6-dichlorophenyl vinyl sulfone byproduct during deprotection serves as an internal, trackable marker for reaction completion.

Protocol A: Phosphitylation and Protection (Workflow Step 2)

Objective: Attach 2,6-DCPSE to a phosphoramidite building block.

  • Preparation: Dissolve 1.0 eq of the target nucleoside/linker in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Activation: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA), followed by 1.2 eq of 2,6-Dichlorophenylsulfonylethyl-N,N-diisopropylchlorophosphoramidite dropwise at 0°C.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1). The bulky nature of 2,6-DCPSE prevents over-phosphitylation, ensuring a clean single-product spot. Quench with anhydrous methanol and purify via silica gel chromatography.

Protocol B: Global Deprotection via β -Elimination (Workflow Step 4)

Objective: Remove the 2,6-DCPSE group to yield the free phosphate/carboxylate.

  • Reagent Preparation: Prepare a fresh solution of 0.5 M 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous acetonitrile (ACN).

  • Cleavage: Submerge the solid-support resin (or dissolve the liquid-phase intermediate) in the DBU solution. Agitate gently at 25°C for exactly 5 minutes.

  • Self-Validation (The Internal Marker): Analyze the cleavage cocktail via LC-MS (UV 254 nm). The appearance of a sharp, highly absorbing peak corresponding to 2,6-dichlorophenyl vinyl sulfone confirms 100% successful β -elimination.

  • Isolation: Filter the resin, neutralize the filtrate with a mild buffer (e.g., TEAA pH 7.0), and proceed to reverse-phase HPLC.

Workflow S1 1. Substrate Preparation (Target Alcohol/Amine) S2 2. Phosphitylation / Coupling (2,6-DCPSE + Activator) S1->S2 S3 3. Chain Elongation (High Steric Stability) S2->S3 Protected Intermediate S4 4. Global Deprotection (0.5M DBU in ACN, 5 min) S3->S4 Iterative Cycles S5 5. HPLC Purification (Track Vinyl Sulfone Marker) S4->S5 Clean Cleavage

Fig 2: Experimental workflow for synthesis utilizing 2,6-DCPSE.

Conclusion

For standard syntheses, 2-Cyanoethanol remains a cost-effective choice. However, for complex, high-value targets such as PROTACs, modified RNA therapeutics, and peptide-oligonucleotide conjugates, 2,6-Dichlorophenylsulfonylethanol is the superior alternative. Its unique combination of extreme steric shielding during synthesis and ultra-fast, clean cleavage during deprotection maximizes yields and eliminates toxic alkylation side-reactions.

References

  • GLR Innovations. (n.d.). Sterically Hindered Linkers: 2,6-Dichlorophenylsulfonylethanol 98%. Retrieved from [Link]

  • 001Chemical. (n.d.). Protective Groups: CAS No. 20611-21-6, 2-(Phenylsulfonyl)ethanol. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 2,6-Dichlorophenylsulfonylethanol for Pharmaceutical Research and Development

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines and budgets. 2,6-Dichlorophenylsulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is a cornerstone of successful project timelines and budgets. 2,6-Dichlorophenylsulfonylethanol is a valuable building block in the synthesis of various pharmaceutically active compounds. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this molecule, supported by experimental data and a thorough cost-benefit analysis. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Introduction

The synthesis of 2,6-Dichlorophenylsulfonylethanol presents several strategic approaches, primarily diverging in the choice of starting material. This guide will focus on two primary, convergent pathways, both leading to the key intermediate, 2,6-dichlorobenzenesulfonyl chloride, which is then further functionalized to the target molecule. The two main routes initiate from either 2,6-dichloroaniline or 2,6-dichlorothiophenol. We will dissect each step of these pathways, evaluating them based on yield, cost of raw materials, reaction conditions, and overall process efficiency.

Visualizing the Synthetic Pathways

To provide a clear overview, the following diagrams illustrate the two primary synthetic routes to 2,6-Dichlorophenylsulfonylethanol.

Synthetic_Pathway_A cluster_0 Route A: From 2,6-Dichloroaniline 2,6-Dichloroaniline 2,6-Dichloroaniline Diazonium Salt Diazonium Salt 2,6-Dichloroaniline->Diazonium Salt 1. NaNO2, HCl 2,6-Dichlorobenzenesulfonyl_chloride 2,6-Dichlorobenzenesulfonyl_chloride Diazonium Salt->2,6-Dichlorobenzenesulfonyl_chloride 2. SO2, CuCl 2,6-Dichlorophenylsulfonylethanol 2,6-Dichlorophenylsulfonylethanol 2,6-Dichlorobenzenesulfonyl_chloride->2,6-Dichlorophenylsulfonylethanol 3. Ethylene Glycol / Base

Caption: Route A: Synthesis starting from 2,6-dichloroaniline.

Synthetic_Pathway_B cluster_1 Route B: From 2,6-Dichlorothiophenol 2,6-Dichlorothiophenol 2,6-Dichlorothiophenol 2,6-Dichlorobenzenesulfonyl_chloride_B 2,6-Dichlorobenzenesulfonyl chloride 2,6-Dichlorothiophenol->2,6-Dichlorobenzenesulfonyl_chloride_B 1. Oxidative Chlorination (e.g., NCS) 2,6-Dichlorophenylsulfonylethanol_B 2,6-Dichlorophenylsulfonylethanol 2,6-Dichlorobenzenesulfonyl_chloride_B->2,6-Dichlorophenylsulfonylethanol_B 2. Ethylene Glycol / Base

Caption: Route B: Synthesis starting from 2,6-dichlorothiophenol.

Comparative Analysis of Synthetic Routes

The core of our analysis lies in a side-by-side comparison of the two primary routes. The following table summarizes the key metrics for each pathway, providing a quantitative basis for decision-making.

MetricRoute A: From 2,6-DichloroanilineRoute B: From 2,6-Dichlorothiophenol
Starting Material Cost 2,6-Dichloroaniline: ~$0.30/g[1][2][3][4][5]2,6-Dichlorothiophenol: Cost data not readily available, likely higher than 2,6-dichloroaniline due to less common industrial use.
Reagent Cost (per mole of final product) Higher due to the use of sodium nitrite and a copper catalyst.Potentially lower, primarily involving an oxidizing/chlorinating agent like N-chlorosuccinimide.
Overall Yield Moderate to good, typically a two-step process to the key intermediate.Generally good, often a one-step conversion to the key intermediate.
Reaction Conditions Diazotization requires low temperatures (-5 to 0 °C). The subsequent sulfonylation can be exothermic.Oxidative chlorination is often performed at or below room temperature.
Safety & Environmental Diazonium salts are potentially explosive and must be handled with care. Use of sulfur dioxide gas requires specialized equipment and safety protocols.N-chlorosuccinimide and other oxidizing agents should be handled with appropriate care. Solvents like dichloromethane are commonly used.
Process Complexity Multi-step process to the key intermediate, requiring careful control of temperature and reagent addition.A more direct, single-step conversion to the key intermediate.

Detailed Experimental Protocols

To provide a practical framework for laboratory execution, the following are detailed, step-by-step methodologies for the key transformations in each synthetic route.

Route A: Synthesis from 2,6-Dichloroaniline

Step 1: Diazotization of 2,6-Dichloroaniline and Conversion to 2,6-Dichlorobenzenesulfonyl chloride

This procedure is based on the well-established Sandmeyer-type reaction for the conversion of anilines to sulfonyl chlorides.

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel. The reaction should be conducted in a well-ventilated fume hood.

  • Procedure:

    • To a stirred solution of concentrated hydrochloric acid in water, cooled to -5 °C in an ice-salt bath, add 2,6-dichloroaniline (1.0 eq).

    • A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 0 °C. The formation of the diazonium salt is typically indicated by a color change.

    • In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled. Copper(I) chloride (catalytic amount) is added.

    • The cold diazonium salt solution is then added portion-wise to the sulfur dioxide solution. Vigorous evolution of nitrogen gas will occur.

    • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

    • The mixture is then poured onto ice, and the crude 2,6-dichlorobenzenesulfonyl chloride is extracted with a suitable organic solvent (e.g., dichloromethane).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by recrystallization or chromatography.

Step 2: Synthesis of 2,6-Dichlorophenylsulfonylethanol from 2,6-Dichlorobenzenesulfonyl chloride

This step involves the nucleophilic substitution of the chloride on the sulfonyl group with an ethanol equivalent. A straightforward approach utilizes ethylene glycol in the presence of a base.

  • Apparatus: A round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Procedure:

    • To a solution of 2,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add an excess of ethylene glycol (e.g., 5-10 eq).

    • A base, such as triethylamine or potassium carbonate (1.5-2.0 eq), is added to the mixture.

    • The reaction mixture is stirred at room temperature or gently heated to reflux for several hours, with progress monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with dilute acid (to remove the base), water, and brine, then dried over anhydrous sodium sulfate.

    • The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 2,6-Dichlorophenylsulfonylethanol.

Route B: Synthesis from 2,6-Dichlorothiophenol

Step 1: Oxidative Chlorination of 2,6-Dichlorothiophenol to 2,6-Dichlorobenzenesulfonyl chloride

This method offers a more direct route to the key sulfonyl chloride intermediate.

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Procedure:

    • Dissolve 2,6-dichlorothiophenol (1.0 eq) in a suitable solvent mixture, such as acetic acid/water/dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-chlorosuccinimide (NCS) (5.0 eq) and a catalytic amount of potassium acetate.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

    • After the reaction is complete (monitored by TLC), the mixture is diluted with dichloromethane and washed with water.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated to give 2,6-dichlorobenzenesulfonyl chloride[6]. The yield for this step is reported to be around 80%[6].

Step 2: Synthesis of 2,6-Dichlorophenylsulfonylethanol

The procedure is identical to Step 2 in Route A.

Cost-Benefit Analysis and Recommendation

Route A commences with a readily available and relatively inexpensive starting material, 2,6-dichloroaniline[1][2][3][4][5]. However, the multi-step conversion to the key sulfonyl chloride intermediate involves hazardous reagents (diazonium salts) and requires careful temperature control, adding to the operational complexity and cost. The use of sulfur dioxide also necessitates specialized handling procedures.

Route B , while starting from a potentially more expensive and less common precursor (2,6-dichlorothiophenol), offers a more streamlined and potentially higher-yielding one-step conversion to 2,6-dichlorobenzenesulfonyl chloride[6]. This can significantly reduce processing time and labor costs. The reaction conditions for the oxidative chlorination are also generally milder and easier to control than the diazotization and Sandmeyer-type reaction.

Recommendation: For laboratory-scale synthesis where operational simplicity and safety are paramount, Route B presents a more attractive option, provided the starting material is accessible. The direct conversion to the key intermediate is a significant advantage. For larger-scale industrial production, a thorough cost analysis of 2,6-dichlorothiophenol would be necessary. If the cost of the thiophenol is prohibitive, then optimizing the more traditional Route A from the inexpensive 2,6-dichloroaniline may be the more economically viable approach, despite its increased complexity and safety considerations.

The final step, the addition of the ethanol group from 2,6-dichlorobenzenesulfonyl chloride, is common to both routes and is a relatively straightforward transformation using ethylene glycol and a base. The cost of ethylene glycol is low, making this step economically favorable[6][7][8][9][10].

Conclusion

The synthesis of 2,6-Dichlorophenylsulfonylethanol can be approached from two main starting points, each with its own set of advantages and disadvantages. The choice between Route A (from 2,6-dichloroaniline) and Route B (from 2,6-dichlorothiophenol) will ultimately depend on the specific priorities of the research or development team, including budget, scale, available equipment, and expertise in handling hazardous reagents. This guide has provided the necessary data and experimental context to make an informed decision, empowering researchers to select the most appropriate synthetic strategy for their needs.

References

  • IMARC Group. Mono Ethylene Glycol (MEG) Prices, Index, Chart, Demand. [Link]

  • IMARC Group. Sodium Sulfite Prices, Trend, Chart , Index and Forecast. [Link]

  • Univar Solutions. Sodium Sulfite, Technical Grade, Crystal, 50 lb Bag. [Link]

  • IMARC Group. Mono Ethylene Glycol (MEG) Prices, Trends, Chart, Index and News Q4 2025. [Link]

  • ANKOM Technology. Sodium Sulfite A.C.S. 500g. [Link]

  • ChemCentral. Ethylene Glycol - Industrial Grade - 55 Gallon Drum. [Link]

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Safety & Regulatory Compliance

Safety

2,6-Dichlorophenylsulfonylethanol proper disposal procedures

As a Senior Application Scientist, I frequently audit laboratory safety protocols and observe that polyfunctional molecules are often misclassified during waste consolidation. 2,6-Dichlorophenylsulfonylethanol (1)[1] is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently audit laboratory safety protocols and observe that polyfunctional molecules are often misclassified during waste consolidation. 2,6-Dichlorophenylsulfonylethanol (1)[1] is a prime example of a compound that demands rigorous, specialized disposal procedures.

Because this molecule features a sterically hindered dichlorinated aromatic ring, a sulfone moiety, and an aliphatic alcohol, it cannot be poured down the drain or routed into standard non-halogenated solvent waste. Improper disposal not only violates federal regulations but also poses severe environmental and infrastructural risks.

Here is the authoritative, step-by-step operational guide for the safe handling and disposal of 2,6-Dichlorophenylsulfonylethanol, grounded in chemical causality and regulatory standards.

The Causality of the Hazard: Why Specialized Disposal?

To understand the strict protocols surrounding this chemical, researchers must understand its thermal degradation profile.

  • Dioxin/Furan Formation: 2,6-Dichlorophenylsulfonylethanol is classified as a2[2]. When HOCs are subjected to low-temperature combustion or improper incineration, the stable carbon-halogen bonds break down and recombine, acting as precursors to highly toxic3[3].

  • Acid Gas Generation: Complete thermal destruction of this molecule yields hydrogen chloride (HCl) gas and sulfur oxides (SOx) due to the sulfonyl and chloro groups. If the disposal facility lacks advanced wet/caustic scrubbers, these 3 will corrode exhaust stacks and be released into the atmosphere[3].

  • Regulatory Strictures: Under the EPA's Resource Conservation and Recovery Act (RCRA) 40 CFR Part 268, 2 without prior specialized thermal treatment[2].

Experimental Protocol: Laboratory-Scale Disposal Workflow

This self-validating protocol ensures that your waste management is both legally compliant and chemically sound.

Phase 1: Source Segregation & Containment

  • Isolate the Waste Stream: Never mix 2,6-Dichlorophenylsulfonylethanol with standard non-halogenated organic solvents (e.g., acetone, methanol, hexane).

    • Causality: Under the EPA's "mixture rule," adding even a trace amount of a halogenated organic compound to a non-halogenated bulk container4[4]. This exponentially increases disposal costs and alters the BTU (heating value) required for proper incineration.

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or PTFE-lined containers.

    • Self-Validation Check: Halogenated aromatics can permeate or degrade standard low-density plastics. Observe the primary container for 24 hours after initial waste addition; if any paneling (inward collapse) or swelling occurs, transfer the contents immediately to a glass or PTFE-lined vessel.

Phase 2: Labeling & Regulatory Manifesting

  • Apply RCRA-Compliant Labeling: Clearly label the container as "Hazardous Waste - Halogenated Organic (Contains Sulfur)".

  • Document the Constituents: List the full chemical name and CAS number (688763-07-7).

    • Causality: Commercial incinerators blend wastes to achieve a specific fuel value for kiln operations. Undisclosed sulfur or halogen content can overwhelm their acid gas scrubbers, leading to facility permit violations and rejected waste manifests.

Phase 3: High-Temperature Incineration (HTI) Routing

  • Select an EPA-Permitted TSDF: Ensure your chosen Treatment, Storage, and Disposal Facility (TSDF) utilizes High-Temperature Incineration (HTI).

    • Causality: The EPA mandates a 5 for principal organic hazardous constituents[5]. Combustion below 1000°C risks the synthesis of dioxins.

  • Verify Scrubber Capabilities: Confirm the facility employs wet or caustic scrubbers (e.g., a Halogen Acid Furnace).

    • Causality: As the compound oxidizes, the scrubbers are required to neutralize the resulting HCl and SOx gases before exhaust release[3].

Quantitative Disposal Parameters

Summarizing the physicochemical properties against disposal requirements ensures rapid logistical decision-making.

ParameterSpecificationOperational Implication
Chemical Name 2,6-DichlorophenylsulfonylethanolRequires specialized HOC handling protocols.
CAS Number 688763-07-7Mandatory for accurate TSDF manifesting[1].
Molecular Formula C8H8Cl2O3SHigh heteroatom ratio (Chlorine, Sulfur).
EPA Waste Class Halogenated Organic CompoundDirect land disposal is federally prohibited[2].
Destruction Target 99.99% DREMandates High-Temperature Incineration (>1000°C)[5].
Combustion Byproducts HCl, SOx, CO2, H2ORequires TSDF with active caustic/wet scrubbers[3].

Disposal Workflow Visualization

Below is the logical decision tree for routing 2,6-Dichlorophenylsulfonylethanol from generation to final destruction.

DisposalWorkflow Gen Waste Generation: 2,6-Dichlorophenylsulfonylethanol Seg Source Segregation (Isolate from non-halogenated) Gen->Seg Check Mixed with Non-HOC? Seg->Check HOC Designate as Halogenated Organic Waste (HOC) Check->HOC No Contam Entire mixture becomes HOC (Cost Multiplier) Check->Contam Yes Incinerator High-Temperature Incinerator (>1000°C, 99.99% DRE) HOC->Incinerator Manifest & Transport Contam->HOC Scrubber Caustic Scrubber (Neutralizes HCl & SOx) Incinerator->Scrubber Acid Gases Ash Residual Ash to RCRA Secure Landfill Incinerator->Ash Solid Slag

Fig 1: Decision tree and thermal destruction workflow for halogenated organic sulfur waste.

References

  • Source: bldpharm.
  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Source: epa.
  • Source: benchchem.
  • GLOSSARY OF TERMS (What are the Terms of Art For Incineration?)

Sources

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